molecular formula C18H18FN3O4 B030669 2,3-Dehydro Ofloxacin CAS No. 115841-55-9

2,3-Dehydro Ofloxacin

カタログ番号: B030669
CAS番号: 115841-55-9
分子量: 359.4 g/mol
InChIキー: DLVZMAABIXCZHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dehydro Ofloxacin ( 115841-55-9) is a chemical derivative of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. With the molecular formula C₁₈H₁₈FN₃O₄ and a molecular weight of 359.4 g/mol, this compound is offered as a high-purity fine chemical for research applications. It is presented as a solid with a minimum assay of 98% and is soluble in various organic solvents. Research Applications and Value: This compound serves as a critical reference standard and intermediate in pharmaceutical research. Its primary research value lies in: - Analytical Chemistry: Used as a certified reference material for method development and validation in HPLC analysis to identify and quantify related substances in Ofloxacin and Levofloxacin. - Process Chemistry: Acts as a specified impurity or intermediate in the synthesis and quality control of fluoroquinolone antibiotics, helping to monitor and optimize manufacturing processes. - Metabolic Studies: Investigated as a potential metabolite or degradation product to understand the stability and metabolic pathways of the parent drug, Ofloxacin. Mechanism of Action Insight: While the specific biological activity of this compound may be distinct from its parent compound, its study provides valuable insight into the structure-activity relationship of quinolone antibiotics. Ofloxacin itself exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. This inhibition disrupts bacterial DNA replication, transcription, repair, and recombination, ultimately preventing cell division. Research into derivatives like this compound helps elucidate the structural features critical for binding to these enzyme targets. Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVZMAABIXCZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554319
Record name 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115841-55-9
Record name 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dehydro Ofloxacin: A Potential Process Impurity and Degradant

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of 2,3-Dehydro Ofloxacin, a potential process-related impurity and degradation product of the widely used fluoroquinolone antibiotic, Ofloxacin. While not a commonly cataloged impurity, its formation is chemically plausible under certain synthetic and storage conditions. This document is intended for researchers, quality control analysts, and drug development professionals seeking to understand and control the impurity profile of Ofloxacin.

Introduction: The Rationale for Investigating this compound

Ofloxacin, (±)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a critical broad-spectrum antibiotic.[2] Its synthesis and degradation pathways can lead to the formation of various related substances that may impact its safety and efficacy. The formation of a dehydro variant at the 2,3-position of the oxazine ring is a chemically feasible transformation, likely resulting from oxidative stress. Understanding the synthesis and analytical signature of this potential impurity is crucial for developing robust, stability-indicating analytical methods and for ensuring the quality of Ofloxacin drug substance and product.

This guide presents a proposed synthetic route for this compound and a detailed protocol for its comprehensive characterization. The methodologies are grounded in established principles of organic chemistry and analytical science, drawing parallels from the extensive literature on ofloxacin and related fluoroquinolones.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the controlled dehydrogenation of Ofloxacin. This transformation introduces a double bond in the oxazine ring, leading to a more conjugated system.

Synthetic Pathway

A plausible route involves the oxidation of the benzylic position of the oxazine ring.

Synthesis of this compound Ofloxacin Ofloxacin Dehydro_Ofloxacin This compound Ofloxacin->Dehydro_Ofloxacin Dehydrogenation (e.g., DDQ or MnO2)

Caption: Proposed synthetic pathway for this compound from Ofloxacin.

Experimental Protocol

Materials:

  • Ofloxacin

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese Dioxide (MnO₂)

  • Anhydrous, non-polar aprotic solvent (e.g., Dioxane, Toluene, or Benzene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of Ofloxacin (1 equivalent) in an anhydrous, non-polar aprotic solvent, add a suitable dehydrogenating agent such as DDQ (1.1-1.5 equivalents) or activated MnO₂ (5-10 equivalents).

  • The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If DDQ is used, the resulting hydroquinone can be filtered off. If MnO₂ is used, the excess reagent is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

Causality behind Experimental Choices:

  • Dehydrogenating Agent: DDQ is a powerful and selective dehydrogenating agent for activated C-H bonds, such as the benzylic protons in the ofloxacin structure. MnO₂ is another effective and milder alternative for the oxidation of allylic and benzylic alcohols, and in this case, the activated methylene group.

  • Solvent: Anhydrous, non-polar aprotic solvents are chosen to prevent side reactions and to facilitate the desired dehydrogenation.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent unwanted oxidative side reactions.

Purification of this compound

The crude product is purified using column chromatography on silica gel.

Experimental Protocol:

  • The crude product is adsorbed onto a small amount of silica gel.

  • A silica gel column is prepared using a suitable solvent system, likely a gradient of dichloromethane and methanol.

  • The adsorbed crude product is loaded onto the column.

  • The column is eluted with the chosen solvent system, and fractions are collected.

  • Fractions containing the desired product (as determined by TLC or HPLC) are pooled and the solvent is evaporated under reduced pressure to yield purified this compound.

Comprehensive Characterization

A battery of analytical techniques is employed to confirm the structure and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate this compound from Ofloxacin and other potential impurities.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 294 nm

Expected Outcome: this compound is expected to have a different retention time compared to Ofloxacin due to the increased planarity and conjugation of its structure.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound.

Predicted Mass Spectrum:

IonPredicted m/z
[M+H]⁺ 360.13
[M-COOH]⁺ 315.13

Rationale: The molecular weight of this compound (C₁₈H₁₈FN₃O₄) is 359.36 g/mol . The expected [M+H]⁺ ion in the mass spectrum would be at m/z 360.13. A characteristic fragmentation would be the loss of the carboxylic acid group (-45 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HH-5
~7.5d1HH-8
~6.5d1HH-2
~5.0d1HH-3
~3.5m4HPiperazine-H
~2.5s3HN-CH₃
~1.5d3HC3-CH₃

Key Expected Differences from Ofloxacin: The most significant change will be the disappearance of the signals corresponding to the protons at the 2 and 3 positions of the oxazine ring and the appearance of two new doublets in the olefinic region (~6.5 and ~5.0 ppm) corresponding to the newly formed double bond.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Key expected changes include the appearance of two new signals in the sp² region (110-140 ppm) corresponding to the C-2 and C-3 carbons, and the disappearance of the corresponding sp³ signals.

¹⁹F NMR Spectroscopy: A single resonance is expected, similar to Ofloxacin, as the fluorine environment is not directly altered.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3400O-H (carboxylic acid)
~1720C=O (carboxylic acid)
~1620C=O (pyridone) and C=C (aromatic/olefinic)
~1270C-F

Expected Difference from Ofloxacin: A potential shift and intensification of the C=C absorption band due to the increased conjugation.

Analytical Workflow for Identification and Characterization

The following workflow provides a systematic approach to the synthesis and confirmation of this compound.

Analytical Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Elucidation Synthesis Synthesis of Crude This compound Purification Column Chromatography Purification Synthesis->Purification HPLC HPLC Analysis (Purity and Rt) Purification->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR

Caption: A systematic workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound, a potential impurity of Ofloxacin. By following the proposed synthetic and analytical protocols, researchers and quality control professionals can effectively identify and characterize this compound. The detailed characterization data presented herein will serve as a valuable reference for the development of comprehensive, stability-indicating analytical methods for Ofloxacin, ultimately contributing to the safety and quality of this important antibiotic.

References

  • Ofloxacin. PubChem. National Center for Biotechnology Information. URL: [Link]

  • A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. J Pharm Biomed Anal. 2009 Dec 5;50(5):1049-55.
  • Forced degradation of ofloxacin and identification of its degradation products by LC-MS/MS. J Pharm Anal. 2017 Aug; 7(4): 243–251.
  • Green synthesizing process for ofloxacin. CN101514208A. Google Patents. URL: [2]

  • Atomic-Scale Resolution Insights into Structural and Dynamic Differences between Ofloxacin and Levofloxacin. ACS Omega. 2023, 8, 25, 22823–22833.

Sources

An In-Depth Technical Guide to the Photodegradation Pathway of Ofloxacin Leading to 2,3-Dehydro Ofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Understanding Photodegradation

Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. However, its susceptibility to photodegradation poses a significant challenge in drug development, formulation, and stability testing. Exposure to light can lead to the formation of various photoproducts, altering the drug's efficacy and potentially introducing toxic impurities. Among these, 2,3-Dehydro Ofloxacin is a critical degradant that necessitates thorough investigation. This guide provides a comprehensive technical overview of the photodegradation pathway of Ofloxacin, with a specific focus on the formation of this compound, offering field-proven insights and methodologies for its study.

Section 1: The Physicochemical Landscape of Ofloxacin and its Photosensitivity

Ofloxacin, chemically known as (±)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, possesses a chromophoric fluoroquinolone ring system that readily absorbs ultraviolet (UV) radiation. This absorption is the initiating event in its photodegradation cascade. The energy absorbed excites the molecule to a higher energy state, making it susceptible to chemical reactions that would not occur in its ground state.

The photosensitivity of fluoroquinolones is a well-documented phenomenon, with the piperazine moiety and the carboxylic acid group being particularly reactive sites. The generation of reactive oxygen species (ROS) upon irradiation of ofloxacin in aqueous solutions plays a pivotal role in its degradation.

Section 2: The Mechanistic Pathway to this compound: A Tale of Reactive Oxygen Species

The formation of this compound from Ofloxacin under photolytic stress is not a direct, single-step transformation. It is a nuanced process mediated by highly reactive oxygen species (ROS) generated during the photo-excitation of the Ofloxacin molecule. The proposed mechanism involves a series of steps initiated by the absorption of UV light.

Upon UV irradiation, Ofloxacin in its excited triplet state can transfer energy to molecular oxygen (³O₂), leading to the formation of singlet oxygen (¹O₂), a highly reactive electrophile. Alternatively, electron transfer from the excited Ofloxacin to molecular oxygen can generate a superoxide radical anion (O₂⁻•). These ROS are the primary drivers of the subsequent degradation reactions.[3][4]

The proposed pathway for the formation of this compound is as follows:

  • Photo-excitation: Ofloxacin absorbs UV radiation, transitioning to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

  • ROS Generation: The excited Ofloxacin molecule interacts with molecular oxygen to produce singlet oxygen and superoxide radicals.

  • Hydrogen Abstraction: The highly reactive ROS, particularly singlet oxygen, can abstract hydrogen atoms from the C2 and C3 positions of the dihydrooxazine ring of Ofloxacin. This is a plausible step due to the relative lability of these hydrogens.

  • Formation of a Double Bond: The removal of two hydrogen atoms results in the formation of a double bond between the C2 and C3 positions, yielding this compound.

G Ofloxacin Ofloxacin ExcitedOfloxacin Excited Ofloxacin (Triplet State) Ofloxacin->ExcitedOfloxacin UV Light (hν) Intermediate Hydrogen Abstraction at C2 and C3 Ofloxacin->Intermediate ROS Reactive Oxygen Species (¹O₂, O₂⁻•) ExcitedOfloxacin->ROS Energy/Electron Transfer to O₂ ROS->Intermediate Hydrogen Abstraction DehydroOfloxacin This compound Intermediate->DehydroOfloxacin Double Bond Formation G cluster_workflow Analytical Workflow Sample Photodegraded Ofloxacin Sample HPLC HPLC Separation (Stability-Indicating Method) Sample->HPLC UV_Detector UV Detection (Quantification) HPLC->UV_Detector MS_Detector Mass Spectrometry (Identification & Characterization) HPLC->MS_Detector Data_Analysis Data Analysis (Peak Purity, Quantification, Structural Elucidation) UV_Detector->Data_Analysis MS_Detector->Data_Analysis

Sources

An In-depth Technical Guide to Forced Degradation Studies of Ofloxacin and the Identification of Its Degradants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Proactive Stability Assessment

In the landscape of pharmaceutical development, ensuring the stability of a drug substance is not merely a regulatory hurdle but a fundamental aspect of patient safety and product efficacy. Forced degradation, or stress testing, is the deliberate subjection of a drug substance to conditions more severe than accelerated stability testing. This proactive approach is crucial for elucidating the intrinsic stability of the molecule, identifying potential degradation products, and establishing degradation pathways. For a widely used fluoroquinolone antibiotic like Ofloxacin, a thorough understanding of its degradation profile is paramount.

This technical guide provides a comprehensive framework for conducting forced degradation studies on Ofloxacin. It moves beyond a simple recitation of protocols to delve into the rationale behind experimental choices, thereby empowering researchers, scientists, and drug development professionals to design and execute robust, self-validating stability programs. The methodologies outlined herein are grounded in scientific principles and aligned with the expectations of regulatory bodies such as the International Council for Harmonisation (ICH).[1][2]

The Strategic Framework of Ofloxacin Forced Degradation

A successful forced degradation study is not a random application of stress but a systematic investigation into the chemical vulnerabilities of the drug molecule. The objective is to achieve a target degradation of 5-20%, which is sufficient to generate and detect degradation products without completely destroying the parent molecule.[2] The selection of stress conditions should be based on the chemical structure of Ofloxacin and its susceptibility to various degradation mechanisms.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for a comprehensive forced degradation study of Ofloxacin.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Application of Stress Conditions cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Reporting and Pathway Elucidation Prep Prepare Ofloxacin Stock Solution (e.g., in Methanol or Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to stress Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to stress Oxidation Oxidative Degradation (e.g., 3-6% H2O2, RT) Prep->Oxidation Expose to stress Thermal Thermal Degradation (e.g., 80°C, solid state) Prep->Thermal Expose to stress Photolytic Photolytic Degradation (ICH Q1B compliant light exposure) Prep->Photolytic Expose to stress Control Prepare Control Sample (Unstressed) HPLC RP-HPLC Analysis (Quantify parent drug loss and detect degradants) Control->HPLC Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Neutralize->HPLC LCMS LC-MS/MS Analysis (Identify and characterize degradants) HPLC->LCMS For peak identification Report Compile Data and Report Findings HPLC->Report Pathway Elucidate Degradation Pathways LCMS->Pathway Pathway->Report

Caption: A generalized workflow for conducting forced degradation studies of Ofloxacin.

Detailed Experimental Protocols and Mechanistic Insights

The following sections provide detailed protocols for each stress condition, along with an explanation of the underlying chemical principles.

Hydrolytic Degradation (Acidic and Alkaline)

Causality: The ester and amide functional groups, while not immediately obvious in Ofloxacin's core structure, can be susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures. The piperazine ring can also undergo reactions. The goal is to investigate the stability of Ofloxacin across a relevant pH range.[1][3]

Protocol for Acidic Hydrolysis:

  • Prepare a stock solution of Ofloxacin (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Transfer an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

  • Reflux the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-8 hours).[4]

  • Withdraw samples at appropriate time intervals, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the samples to a suitable concentration for analysis.

Protocol for Alkaline Hydrolysis:

  • Follow the same initial steps as for acidic hydrolysis.

  • Transfer an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

  • Maintain the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-8 hours).

  • Withdraw samples at appropriate time intervals, cool to room temperature, and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the samples for analysis.

Self-Validation: A time-course study is essential to monitor the degradation kinetics. The use of a validated stability-indicating analytical method will ensure that the degradation products are resolved from the parent peak.

Oxidative Degradation

Causality: The piperazine ring and the tertiary amine in Ofloxacin's structure are potential sites for oxidation. Hydrogen peroxide is a commonly used oxidizing agent that mimics potential oxidative stress during storage and manufacturing.[4][5]

Protocol for Oxidative Degradation:

  • Prepare a stock solution of Ofloxacin.

  • Add a solution of hydrogen peroxide (e.g., 3-30% v/v) to the Ofloxacin solution.

  • Keep the mixture at room temperature or slightly elevated temperature (e.g., 40°C) and protect from light.

  • Monitor the reaction for a predefined period (e.g., up to 24 hours), taking samples at various time points.

  • Quench the reaction if necessary (e.g., by dilution) before analysis.

Insight: Oxidative degradation is often a significant pathway for Ofloxacin, potentially leading to the formation of N-oxides and other related impurities.[5]

Thermal Degradation

Causality: Thermal stress assesses the stability of Ofloxacin in its solid state at elevated temperatures. This is crucial for determining appropriate storage conditions and understanding potential degradation during manufacturing processes like drying.[4][6]

Protocol for Thermal Degradation:

  • Place a known amount of solid Ofloxacin powder in a suitable container (e.g., a petri dish or a loosely capped vial).

  • Expose the sample to a high temperature (e.g., 80-105°C) in a calibrated oven for an extended period (e.g., 24-72 hours).[4]

  • At specified time points, withdraw samples, allow them to cool, and dissolve in a suitable solvent for analysis.

Photolytic Degradation

Causality: Ofloxacin contains a quinolone chromophore that can absorb UV and visible light, making it susceptible to photolytic degradation. This is a critical parameter to evaluate, as it dictates the need for light-protective packaging.[7][8][9]

Protocol for Photolytic Degradation:

  • Expose Ofloxacin, both in the solid state and in solution, to a light source that complies with ICH Q1B guidelines. This typically involves exposure to a cool white fluorescent lamp and a near-UV lamp.[10]

  • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.

  • A control sample should be protected from light (e.g., with aluminum foil) but kept under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

  • Analyze the samples at the end of the exposure period.

Analytical Methodologies for Degradant Profiling

A robust analytical method is the cornerstone of a successful forced degradation study. The method must be "stability-indicating," meaning it can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate the degradation products from the API and from each other.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the most common technique for the analysis of Ofloxacin and its degradation products.[4][5][11]

Typical HPLC Method Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[4]

  • Detection Wavelength: Typically around 294 nm, which is the λmax of Ofloxacin.[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the structural elucidation of unknown degradation products, LC-MS/MS is the gold standard.[7][8][12] It provides molecular weight information from the mass spectrometer (MS) and fragmentation patterns from tandem mass spectrometry (MS/MS), which are crucial for identifying the chemical structure of the degradants.

Major Degradation Pathways and Identified Degradants of Ofloxacin

Based on published literature, the primary degradation pathways for Ofloxacin involve modifications to the piperazine ring and decarboxylation.

Degradation_Pathways cluster_oxidative Oxidative Stress (H2O2) cluster_photolytic Photolytic Stress (UV/Visible Light) cluster_hydrolytic Hydrolytic Stress (Acid/Base) Ofloxacin Ofloxacin (C18H20FN3O4) N_Oxide Piperazine N-Oxide Derivative Ofloxacin->N_Oxide Oxidation Des_Methyl N-desmethyl Ofloxacin Ofloxacin->Des_Methyl Oxidation Ring_Opening Piperazine Ring Opening Products Ofloxacin->Ring_Opening Oxidation Decarboxylated Decarboxylated Ofloxacin Ofloxacin->Decarboxylated Photolysis Piperazine_Cleavage Piperazine Ring Cleavage Products Ofloxacin->Piperazine_Cleavage Photolysis Hydrolysis_Product Potential Minor Hydrolysis Products Ofloxacin->Hydrolysis_Product Hydrolysis

Caption: Key degradation pathways of Ofloxacin under different stress conditions.

Summary of Ofloxacin Degradants
Stress ConditionMajor Degradation PathwayKnown/Potential DegradantsAnalytical Technique for Identification
Oxidative Oxidation of the piperazine ring9-methyl piperizine, N-desmethyl Ofloxacin, Piperazine N-oxide derivatives[5][13]LC-MS/MS
Photolytic Decarboxylation, Opening of the piperazine ringDecarboxylated Ofloxacin, Products of piperazine ring cleavage[7][8]LC-MS/MS
Acidic Hydrolysis Generally stable, minor degradationMinor unidentified degradantsHPLC, LC-MS
Alkaline Hydrolysis More susceptible than acidic conditionsMinor unidentified degradantsHPLC, LC-MS
Thermal Generally stableMinimal degradation productsHPLC

Conclusion: From Data to Dossier

Forced degradation studies are an indispensable component of the drug development lifecycle. For Ofloxacin, a systematic approach as outlined in this guide will not only satisfy regulatory requirements but also provide invaluable insights into its chemical behavior. The data generated from these studies are critical for the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and the selection of suitable packaging materials. By integrating sound scientific principles with robust analytical techniques, researchers can ensure the quality, safety, and efficacy of Ofloxacin-containing drug products.

References

  • ResearchGate. (n.d.). Chromatogram of ofloxacin tablet sample under oxidation degradation... Retrieved from [Link]

  • Paprikar, A.D., Patil, K.P., Ranade, S.S., Rane, V.Y., Rao, S.H., & Damle, M.C. (2010). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Research Journal of Pharmacy and Technology, 3(4), 1275-1278. Retrieved from [Link]

  • Fatta-Kassinos, D., Vasquez, M. I., & Kümmerer, K. (2012). Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. Environmental Science and Pollution Research, 19(8), 3416–3425. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. Retrieved from [Link]

  • Patel, R. C., et al. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of ofloxacin in water using heat/S2O82− process. Retrieved from [Link]

  • MDPI. (n.d.). Polymers. Retrieved from [Link]

  • Li, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 205. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation potential of ofloxacin and its resulting transformation products during Fenton oxidation process. Retrieved from [Link]

  • Anjum, S., et al. (2016). Cellular and molecular mechanism of ofloxacin induced apoptotic cell death under ambient UV-A and sunlight exposure. Journal of Photochemistry and Photobiology B: Biology, 161, 293-303. Retrieved from [Link]

  • Wang, H., et al. (2022). Identification and Characterization of HD1, a Novel Ofloxacin-Degrading Bacillus Strain. Frontiers in Microbiology, 13, 849301. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MDPI. (2023). Ofloxacin Degradation over Nanosized Fe3O4 Catalyst via Thermal Activation of Persulfate Ions. Retrieved from [Link]

  • Paprikar, A.D., et al. (2010). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Fatta-Kassinos, D., et al. (2010). Drugs degrading photocatalytically: Kinetics and mechanisms of ofloxacin and atenolol removal on titania suspensions. Water Research, 44(5), 1453-1463. Retrieved from [Link]

  • ProQuest. (n.d.). Study of Oxidative Degradation and Mineralization Kinetics and Oxidation Products of Ofloxacin in Water via Electro-Fenton Method with Pt Anode, and Biodegradation Optimization. Retrieved from [Link]

  • A Review on Reported Analytical Methods for Estimation of Ofloxacin. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of ofloxacin using UV/H2O2 process in a large photoreactor. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Retrieved from [Link]

  • Al-Aani, M., et al. (2017). Study of the degradation process of ofloxacin with free chlorine by using ESI-LCMSMS: Kinetic study, by-products formation pathways and fragmentation mechanisms. Chemosphere, 184, 1038-1047. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2023). Three developed spectrophotometric methods for determination of a mixture of ofloxacin and ornidazole; application of greenness assessment tools. Retrieved from [Link]

  • Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Green photocatalyst. Retrieved from [Link]

  • Zahran, M. A., & Loidl, D. (2018). Structure elucidation and degradation kinetic study of Ofloxacin using surface enhanced Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 193, 11-17. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2,3-Dehydro Ofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ofloxacin and its Significance

Ofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It is a racemic mixture, composed of equal amounts of the active S-(-)-enantiomer, levofloxacin, and the less active R-(+)-enantiomer, dextrofloxacin.[2] Ofloxacin exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][3] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4] By targeting these enzymes, ofloxacin disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. Ofloxacin's efficacy and broad applicability have established it as a crucial antibiotic in treating various infections. However, the stability of ofloxacin, particularly when exposed to environmental factors like light, is a subject of significant scientific interest due to the formation of degradation products, one of which is 2,3-Dehydro Ofloxacin.

Formation of this compound via Photodegradation

This compound is recognized as a photodegradation product of ofloxacin. The introduction of a double bond between the C2 and C3 positions of the oxazine ring is a result of oxidative processes initiated by the absorption of light energy. While the precise, detailed mechanism of its formation is a complex process involving reactive oxygen species (ROS), a plausible pathway can be proposed.

Ofloxacin Ofloxacin (C₁₈H₂₀FN₃O₄) ExcitedState Excited State Ofloxacin [Ofloxacin]* Ofloxacin->ExcitedState UV Light (hν) Dehydro This compound (C₁₈H₁₈FN₃O₄) Ofloxacin->Dehydro Oxidation by ROS (-2H) ROS Reactive Oxygen Species (ROS) (e.g., •OH, ¹O₂) ExcitedState->ROS Energy Transfer to O₂ or electron transfer Other Other Degradation Products Dehydro->Other Further Degradation

Caption: Proposed pathway for the formation of this compound from Ofloxacin via photodegradation.

Biological Activity of Ofloxacin Degradation Products: A Broader Perspective

Direct and specific quantitative data on the biological activity of isolated this compound is currently scarce in publicly available scientific literature. This represents a significant knowledge gap. However, studies on the degradation mixtures of ofloxacin consistently indicate a considerable reduction in antimicrobial potency compared to the parent compound.

It is hypothesized that the structural alteration in this compound, specifically the introduction of the double bond, may interfere with its ability to effectively bind to the active sites of DNA gyrase and topoisomerase IV. This structural change could alter the molecule's conformation and electronic properties, thereby diminishing its inhibitory action.

Furthermore, the degradation of ofloxacin can lead to the formation of various other byproducts through processes like decarboxylation and the opening of the piperazinyl ring.[4] The resulting mixture of these transformation products has been shown to be non-readily biodegradable.[4] While the antimicrobial activity is reduced, the ecotoxicity of these byproducts is a growing concern, as some degradation products of fluoroquinolones have been predicted to pose a heightened health risk relative to their parent compounds.

Experimental Methodologies

To rigorously assess the biological activity of this compound, a systematic experimental approach is required. This involves the controlled degradation of ofloxacin, followed by the isolation and subsequent biological evaluation of the specific degradation product.

Protocol 1: Photodegradation of Ofloxacin

This protocol describes a general procedure for the photodegradation of ofloxacin in an aqueous solution to generate degradation products, including this compound.

Causality: The choice of a UV lamp and controlled pH is critical as these factors significantly influence the rate and pathway of photodegradation. The use of a high-purity solvent ensures that observed degradation is due to the intended process and not confounding factors.

cluster_prep Preparation cluster_irrad Irradiation cluster_analysis Analysis Prep1 Prepare Ofloxacin Solution (e.g., 10 mg/L in ultrapure water) Prep2 Adjust pH (e.g., to 7.0 with dilute HCl/NaOH) Prep1->Prep2 Irrad1 Transfer to Quartz Reactor Prep2->Irrad1 Irrad2 Irradiate with UV Lamp (e.g., Mercury Lamp, λ > 290 nm) Irrad1->Irrad2 Irrad3 Maintain Constant Temperature (e.g., 25°C) Irrad2->Irrad3 Analysis1 Collect Aliquots at Time Intervals Irrad3->Analysis1 Analysis2 Analyze by HPLC-MS/MS (Identify and quantify degradation products) Analysis1->Analysis2

Caption: Workflow for the photodegradation of ofloxacin.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of ofloxacin in a suitable solvent (e.g., ultrapure water) at a known concentration.

  • pH Adjustment: Adjust the pH of the ofloxacin solution to a desired level using dilute acid or base, as pH can influence the degradation rate.

  • Photoreactor Setup: Place the solution in a photoreactor equipped with a specific light source (e.g., a xenon lamp or a mercury lamp) and a cooling system to maintain a constant temperature.

  • Irradiation: Expose the solution to the light source for a defined period.

  • Sampling: At regular intervals, withdraw aliquots of the solution for analysis.

  • Analysis: Analyze the collected samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify the remaining ofloxacin and its degradation products, including this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: The use of a standardized bacterial inoculum and a defined growth medium ensures the reproducibility and comparability of the results. Serial dilution is a fundamental technique for accurately determining the minimum concentration required for inhibition.

cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout Prep1 Prepare Serial Dilutions of Test Compound (in 96-well plate) Prep2 Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Prep1->Prep2 Incub1 Inoculate Wells with Bacteria Prep2->Incub1 Incub2 Incubate at 37°C for 18-24 hours Incub1->Incub2 Readout1 Visually Inspect for Turbidity Incub2->Readout1 Readout2 Determine MIC (Lowest concentration with no visible growth) Readout1->Readout2

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Prepare Microplate: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microplate.

  • Serial Dilution: Create a two-fold serial dilution of the test compound (e.g., purified this compound) across the wells of the microplate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Causality: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout Cell1 Seed Cells in 96-well Plate Cell2 Incubate for 24 hours to allow attachment Cell1->Cell2 Treat1 Add Serial Dilutions of Test Compound Cell2->Treat1 Treat2 Incubate for a defined period (e.g., 24-72 hours) Treat1->Treat2 Assay1 Add MTT Reagent to each well Treat2->Assay1 Assay2 Incubate for 2-4 hours Assay1->Assay2 Assay3 Add Solubilizing Agent (e.g., DMSO) Assay2->Assay3 Readout1 Measure Absorbance at ~570 nm Assay3->Readout1 Readout2 Calculate Cell Viability (%) and IC₅₀ Readout1->Readout2

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., a human keratinocyte cell line for phototoxicity studies) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Antimicrobial Spectrum

The following table summarizes the known in vitro activity of the parent compound, ofloxacin, against a range of clinically relevant bacteria. This serves as a baseline for understanding the expected potency of its derivatives.

Bacterial SpeciesTypeOfloxacin MIC (µg/mL)
Staphylococcus aureusGram-positive≤ 2.0[3]
EnterobacteriaceaeGram-negative≤ 2.0 (for 95% of isolates)[3]
Pseudomonas aeruginosaGram-negative≤ 2.0 (for 79% of isolates)[3]
Haemophilus influenzaeGram-negative≤ 2.0[3]
Neisseria gonorrhoeaeGram-negative≤ 2.0[3]
Enterococcus spp.Gram-positive≤ 2.0 (for 63% of isolates)[3]

Note: MIC values can vary depending on the specific strain and testing conditions.

For this compound and other degradation products, a conceptual table illustrating the expected trend is presented below, based on the current understanding that degradation reduces antimicrobial activity.

CompoundExpected Relative Antimicrobial Activity
OfloxacinHigh
This compoundSignificantly Reduced (Hypothesized)
Ofloxacin Degradation MixtureReduced

Conclusion and Future Perspectives

This compound is an identified photodegradation product of the potent fluoroquinolone antibiotic, ofloxacin. While the formation of this and other degradation byproducts is known to occur under environmental conditions, a significant gap exists in the scientific literature regarding the specific biological activities of isolated this compound. The available evidence strongly suggests that the degradation of ofloxacin leads to a marked reduction in its antimicrobial efficacy.

Future research should focus on the synthesis and isolation of pure this compound to enable a thorough and quantitative evaluation of its biological profile. This would include determining its MIC against a broad panel of microorganisms and assessing its cytotoxicity and phototoxicity using various cell-based assays. Such studies are crucial for a comprehensive understanding of the environmental fate and toxicological risks associated with the widespread use of ofloxacin. A deeper understanding of the structure-activity relationship of ofloxacin and its degradation products will also be invaluable for the development of more stable and environmentally benign antibiotics.

References

  • Ao, X., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1143. [Link]

  • Jones, R. N., & Fuchs, P. C. (1987). In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status. The American journal of medicine, 82(6B), 2-9. [Link]

  • PubChem. (n.d.). Ofloxacin. National Center for Biotechnology Information. Retrieved from [Link]

  • Peres, M. S., Maniero, M. G., & Guimarães, J. R. (2015). Photocatalytic degradation of ofloxacin and evaluation of the residual antimicrobial activity. Photochemical & Photobiological Sciences, 14(3), 556-562. [Link]

  • AERU. (n.d.). Ofloxacin. University of Hertfordshire. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3-Dehydro Ofloxacin: Synthesis, Characterization, and Implications for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dehydro Ofloxacin, a significant transformation product and impurity of the widely used fluoroquinolone antibiotic, Ofloxacin. This document delves into the core chemical and physical properties of this compound, including its CAS number and molecular formula. It further explores its formation through photodegradation, outlines potential synthetic and isolation strategies, and discusses its analytical characterization. The guide also addresses the biological implications of this compound, offering insights into its potential bioactivity and toxicity, which are critical considerations for drug development and quality control.

Introduction: The Significance of this compound

Ofloxacin, a broad-spectrum synthetic antibiotic, is extensively used to treat a variety of bacterial infections.[1][2] Its efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] However, the stability of ofloxacin under certain conditions, particularly exposure to light, is a critical concern in pharmaceutical development and formulation.[4] Photodegradation can lead to the formation of various byproducts, one of the most notable being this compound.

As a primary degradation product, this compound is considered a critical impurity in ofloxacin formulations. Its presence can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of its formation, synthesis, characterization, and biological activity is paramount for researchers, quality control analysts, and drug development professionals. This guide aims to provide a detailed technical resource on this compound, consolidating available information and providing expert insights into its scientific and regulatory relevance.

Core Chemical and Physical Properties

A solid understanding of the fundamental properties of this compound is the starting point for any scientific investigation.

PropertyValueSource
Chemical Name 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid[5]
CAS Number 115841-59-9[5]
Molecular Formula C₁₈H₁₈FN₃O₄[5]
Molecular Weight 359.35 g/mol [5]

Formation and Synthesis of this compound

This compound is primarily formed through the degradation of ofloxacin, particularly through photolytic pathways.

Formation via Photodegradation

Exposure of ofloxacin to ultraviolet (UV) radiation, and even sunlight, can induce a dehydrofluorination reaction, leading to the formation of this compound.[4][6] This process involves the elimination of a hydrogen atom from the C-2 position and a fluorine atom from the adjacent C-3 position of the dihydrogenated oxazine ring, resulting in the formation of a double bond.

The rate and extent of photodegradation are influenced by several factors, including the intensity and wavelength of the light source, the concentration of ofloxacin, the pH of the medium, and the presence of photosensitizers or quenchers.[7]

G Ofloxacin Ofloxacin Dehydrofluorination Dehydrofluorination Reaction Ofloxacin->Dehydrofluorination Exposure to UV_Sunlight UV Light / Sunlight UV_Sunlight->Dehydrofluorination Dehydro_Ofloxacin This compound Dehydrofluorination->Dehydro_Ofloxacin Results in

Caption: Formation of this compound via photodegradation.

Targeted Synthesis and Isolation

Conceptual Synthetic Pathway:

A potential strategy could involve the synthesis of a precursor with a leaving group at the 2 or 3-position of the oxazine ring, followed by an elimination reaction to introduce the double bond.

Experimental Protocol: Isolation from Photodegraded Ofloxacin Solution

For obtaining this compound for research purposes, a practical approach is its isolation from a photodegraded solution of ofloxacin.

Materials:

  • Ofloxacin

  • High-purity water

  • UV lamp (e.g., high-pressure mercury lamp)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Suitable stationary phase (e.g., C18 column)

  • Mobile phase solvents (e.g., acetonitrile, water, formic acid)

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Prepare Ofloxacin Solution: Dissolve a known concentration of ofloxacin in high-purity water. The concentration may need to be optimized based on the light source and desired degradation rate.

  • Photodegradation: Irradiate the ofloxacin solution with a UV lamp for a predetermined period. The progress of the degradation can be monitored by analytical HPLC.[7]

  • Concentration: After significant formation of this compound is observed, concentrate the solution using a rotary evaporator under reduced pressure to remove the bulk of the solvent.

  • Preparative HPLC Purification: Purify the concentrated mixture using a preparative HPLC system.

    • Column: A C18 reversed-phase column is a suitable choice.

    • Mobile Phase: A gradient of water (with a small percentage of formic acid for better peak shape) and acetonitrile is typically effective. The gradient program should be optimized to achieve good separation between ofloxacin and its degradation products.

    • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 299 nm).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal and Lyophilization: Combine the collected fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can then be lyophilized to obtain the purified this compound as a solid.

  • Characterization: Confirm the identity and purity of the isolated compound using the analytical techniques described in the following section.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Analytical TechniqueExpected Observations
High-Performance Liquid Chromatography (HPLC) A distinct peak with a different retention time compared to ofloxacin. The retention time will depend on the specific chromatographic conditions.
Mass Spectrometry (MS) The molecular ion peak should correspond to the molecular weight of this compound (m/z [M+H]⁺ ≈ 360.13). Fragmentation patterns will differ from ofloxacin due to the presence of the double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: The spectrum will show the absence of the signals corresponding to the protons at the 2 and 3 positions of the oxazine ring and the appearance of new olefinic proton signals. ¹³C NMR: The spectrum will show two new signals in the olefinic region and the absence of the signals corresponding to the C-2 and C-3 carbons in ofloxacin.
Fourier-Transform Infrared (FTIR) Spectroscopy The spectrum will likely show a C=C stretching vibration that is absent in the spectrum of ofloxacin. Other characteristic peaks for the functional groups present in the molecule will also be observed.

Biological Activity and Implications

The presence of impurities and degradation products in a drug substance can have significant implications for its safety and efficacy.

Antimicrobial Activity

While ofloxacin is a potent antibacterial agent, the introduction of a double bond in the 2,3-position is expected to alter its biological activity. It is plausible that this compound may exhibit reduced or altered antimicrobial activity compared to the parent compound. The structural change could affect its binding affinity to the target enzymes, DNA gyrase and topoisomerase IV. Further microbiological studies are necessary to quantify the minimum inhibitory concentrations (MICs) of purified this compound against a panel of relevant bacterial strains.

Potential Toxicity

The toxicological profile of drug impurities is a critical aspect of drug safety assessment. Photodegradation products of fluoroquinolones have been reported to exhibit phototoxicity.[6] It is therefore crucial to evaluate the potential cytotoxicity and phototoxicity of this compound. In vitro studies using relevant cell lines (e.g., human keratinocytes) can provide initial insights into its potential to cause cellular damage upon exposure to light.

Conclusion and Future Perspectives

This compound is a key impurity and photodegradation product of ofloxacin that warrants careful consideration throughout the drug development lifecycle. Its formation can be mitigated through appropriate formulation strategies and packaging to protect the drug product from light. The availability of a pure reference standard of this compound is essential for the development and validation of stability-indicating analytical methods and for conducting comprehensive toxicological assessments.

Future research should focus on the development of a robust and scalable synthetic route for this compound to ensure a consistent supply for research and reference purposes. Furthermore, detailed studies on its antimicrobial spectrum, mechanism of action, and in vivo toxicological profile are needed to fully understand its impact on the safety and efficacy of ofloxacin-containing drug products.

References

  • PubChem. Ofloxacin. National Center for Biotechnology Information. [Link]

  • PubChem. Dextrofloxacin. National Center for Biotechnology Information. [Link]

  • Ravikanth, S., et al. "FTIR, FT-Raman and Density functional theory studies on Ofloxacin." Der Pharma Chemica 3.6 (2011): 347-358.
  • ResearchGate. Chromatogram of ofloxacin tablet sample under oxidation degradation. [Link]

  • Wang, W., et al. "[Photochemical degradation of ofloxacin in aqueous solution]." Huan jing ke xue= Huanjing kexue 32.1 (2011): 140-145.
  • ResearchGate. FTIR Spectra of Ofloxacin. [Link]

  • Vasquez, M., et al. "Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment.
  • Google Patents.
  • ResearchGate. 1H-NMR observed spectra of ofloxacin b) NMR theoretical predicted... [Link]

  • Paprikar, A. D., et al. "Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography." Research Journal of Pharmacy and Technology 3.4 (2010): 1275-1278.
  • ResearchGate. Mass spectrum of ofloxacin (adapted from Clarke's Analysis of Drugs and Poisons). [Link]

  • Sirtori, C., et al. "Photocatalytic degradation of ofloxacin and evaluation of the residual antimicrobial activity." Journal of Photochemistry and Photobiology A: Chemistry 205.2-3 (2009): 165-170.
  • Sahoo, S., et al. "FTIR and Raman spectroscopic investigations of ofloxacin/carbopol940 mucoadhesive suspension." International Journal of PharmTech Research 4.1 (2012): 382-393.
  • Sreekanth, N., et al. "Development and validation of stability indicating assay method of ofloxacin in bulk and pharmaceutical dosage form by RP-HPLC." International Journal of Pharmaceutical Sciences and Research 3.8 (2012): 2697.
  • ResearchGate. A modified synthetic route of ofloxacin. [Link]

  • Drugs.com. Ofloxacin. [Link]

  • Sahoo, S., et al. "Qualitative analysis of controlled release ofloxacin/HPMC mucoadhesive suspension." International Journal of Drug Development and Research 3.2 (2011): 217-232.
  • ResearchGate. 1 H NMR spectra of S-ofloxacin (a), complex 1 (b), and complex 2 (c) at... [Link]

  • Rizvi, A., et al. "Cellular and molecular mechanism of ofloxacin induced apoptotic cell death under ambient UV-A and sunlight exposure." Toxicology letters 243 (2016): 49-60.
  • Guo, Z., et al. "Photodegradation for different dissociated species of norfloxacin and ofloxacin in water ice under solar irradiation.
  • Chayed, N. F., et al. "Photocatalytic degradation of ofloxacin antibiotic using g-C3N4/ZnO for wastewater treatment." Materials Today: Proceedings 42 (2021): 203-208.
  • Semantic Scholar. Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. [Link]

  • WIPO Patentscope. one-step synthesizing method of levofloxacin and ofloxacin. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926. [Link]

  • Journal of Chemical and Pharmaceutical Research. A theoretical study on absorption spectra of ofloxacin. [Link]

  • ResearchGate. Photocatalytic Degradation of Ofloxacin and Evaluation of Residual Antimicrobial Activity. [Link]

  • Singh, V., Pandey, B., & Suthar, S. (2019). Phytotoxicity and degradation of antibiotic ofloxacin in duckweed (Spirodela polyrhiza) system. Ecotoxicology and environmental safety, 179, 88–95.
  • Vasantharaju, S. G., et al. "Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC.
  • IT Medical Team. Qualitative analysis of controlled release ofloxacin / HPMC muco. [Link]

  • Wang, C., et al. "Photocatalytic degradation of ofloxacin by ZnO/CsxWO3 composite synthesized by two-step method: A kinetic study." Journal of the Taiwan Institute of Chemical Engineers 103 (2019): 185-192.
  • Quick Company. An Improved Process For The Preparation Of Ofloxacin. [Link]

  • Sader, H. S., et al. "2373. Evaluation of Delafloxacin Activity and Treatment Outcome for Phase 3 Acute Bacterial Skin and Skin Structure Infection Clinical Trial Anaerobic Isolates." Open forum infectious diseases. Vol. 5. No. Suppl 1. US: Oxford University Press, 2018.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Bezwada, P., Clark, L. A., & Schneider, S. (2008). Intrinsic cytotoxic effects of fluoroquinolones on human corneal keratocytes and endothelial cells. Current medical research and opinion, 24(2), 419–424.
  • ResearchGate. Photodegradation pathways of ofloxacin. [Link]

  • Sato, K., et al. "Antibacterial activity of ofloxacin and its mode of action." Chemotherapy 32.Suppl. 1 (1986): 13-22.
  • Poulios, I., et al. "Drugs degrading photocatalytically: Kinetics and mechanisms of ofloxacin and atenolol removal on titania suspensions.
  • Stoyanova, A., et al. "Antimicrobial Activity of Some Steroidal Hydrazones." Molecules 24.23 (2019): 4356.

Sources

Solubility of 2,3-Dehydro Ofloxacin in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2,3-Dehydro Ofloxacin and Related Fluoroquinolones for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Navigating the Uncharted Waters of Novel Compound Solubility

In the dynamic landscape of drug discovery and development, understanding the fundamental physicochemical properties of a new chemical entity is paramount. Among these, solubility stands as a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This guide addresses the solubility of this compound, a derivative of the widely-used fluoroquinolone antibiotic, Ofloxacin.

It is important to note that while extensive data exists for Ofloxacin, specific solubility parameters for its 2,3-dehydro derivative are not yet widely published in peer-reviewed literature. Therefore, this technical guide adopts a dual-pronged approach. Firstly, it provides a comprehensive analysis of the known solubility of the parent compound, Ofloxacin, in various pharmaceutically relevant solvents. Secondly, and more crucially, it equips the reader with the foundational principles and detailed experimental methodologies required to determine the solubility of novel compounds like this compound. By understanding the "how" and "why" of solubility determination for a well-characterized molecule, researchers can confidently apply these principles to their own novel derivatives.

Section 1: The Critical Role of Solubility in Drug Development

Aqueous solubility is a key physicochemical property that influences a drug's systemic absorption and, consequently, its therapeutic effect[1]. For a drug to be absorbed, it must first be in solution at the site of absorption. Poor solubility can lead to low and variable bioavailability, posing significant challenges for formulation development and clinical efficacy. The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability, with highly soluble drugs generally presenting fewer formulation challenges[2][3]. Understanding the solubility of a compound like this compound in various solvents is therefore a critical early-stage activity in pre-formulation studies.

Section 2: Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its chemical structure and resulting physicochemical properties. Ofloxacin, a racemic mixture of (R)- and (S)-enantiomers, is a zwitterionic molecule at physiological pH, meaning it carries both a positive and a negative charge[4][5]. This characteristic, along with other properties, dictates its solubility behavior.

Physicochemical PropertyValue for OfloxacinSignificance for Solubility
Molecular Formula C18H20FN3O4[5]Influences molecular weight and intermolecular forces.
Molecular Weight 361.4 g/mol [4][5]Higher molecular weight can sometimes correlate with lower solubility.
Melting Point 250–257 °C[5]A high melting point can indicate strong crystal lattice energy, which must be overcome for dissolution, potentially leading to lower solubility.
pKa 5.97[6]As an ionizable compound, Ofloxacin's solubility is highly dependent on the pH of the medium.
LogP (Octanol-Water Partition Coefficient) -0.39[7]The negative LogP value indicates that Ofloxacin is more hydrophilic, suggesting a preference for aqueous environments over lipid environments.

The introduction of a double bond in the 2,3-position to form this compound will alter the planarity and electronic distribution of the molecule, which can be expected to have a corresponding impact on its crystal packing, pKa, and ultimately, its solubility profile compared to the parent Ofloxacin.

The Profound Impact of pH on Fluoroquinolone Solubility

For ionizable compounds like Ofloxacin and its derivatives, pH is a critical factor governing aqueous solubility. Ofloxacin has a "U"-shaped pH-solubility profile, exhibiting higher solubility in acidic conditions (pH 2-5) and alkaline conditions (pH above 9), with its lowest solubility near its isoelectric point (around pH 7)[4][7][8]. At low pH, the carboxylic acid group is protonated, and the molecule carries a net positive charge, enhancing its interaction with water. Conversely, at high pH, the piperazinyl group is deprotonated, leading to a net negative charge and again, increased solubility. This behavior is typical for many fluoroquinolones[9][10].

Section 3: Solubility Profile of Ofloxacin in Various Solvents

The following table summarizes the known solubility of Ofloxacin in a range of common pharmaceutical solvents. This data serves as a valuable baseline for estimating the potential solubility of its derivatives and for selecting appropriate solvent systems for analysis and formulation.

SolventSolubility of OfloxacinReference
Water (pH 7) Approximately 4 mg/mL[4]
Water (pH 2-5) Soluble[4][7]
Water (pH > 9) Freely Soluble[4][7]
Phosphate Buffered Saline (PBS, pH 7.2) Approximately 10 mg/mL[11]
Ethanol Approximately 1 mg/mL[11]
Methanol Very Soluble[1]
Dimethyl Sulfoxide (DMSO) Approximately 20 mg/mL[11]
Dimethylformamide (DMF) Approximately 20 mg/mL[11]
Chloroform Freely Soluble[1]
Ethyl Acetate Freely Soluble[1]
Ether Insoluble[1]
n-Hexane Insoluble[1]

The diverse solubility of Ofloxacin highlights the importance of solvent polarity and the specific interactions between the solute and the solvent molecules.

Section 4: Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method [12][13]. This method involves allowing a surplus of the solid compound to equilibrate with the solvent of interest until a saturated solution is formed. The following protocol provides a robust framework for determining the solubility of a novel compound like this compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

1. Materials and Reagents:

  • Test compound (e.g., this compound), solid form.
  • Selected solvents (e.g., purified water, pH-adjusted buffers, ethanol, DMSO). All solvents should be of high purity (e.g., HPLC-grade)[14].
  • Scintillation vials or flasks with screw caps.
  • Orbital shaker or rotator, preferably with temperature control.
  • Centrifuge.
  • Syringe filters (e.g., 0.22 µm PVDF or PTFE).
  • Analytical balance.
  • Calibrated pH meter.
  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC system)[15][16][17].

2. Procedure:

3. Self-Validating System Checks:

  • Visual Inspection: At the end of the equilibration period, there must be visible undissolved solid in the vial.
  • pH Measurement: For aqueous solutions, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment[13].
  • Equilibrium Confirmation: As mentioned, taking samples at multiple time points is the most reliable way to confirm that equilibrium has been reached.
Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Separation cluster_quant Quantification A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (18-72h) B->C D Withdraw supernatant C->D E Centrifuge or Filter (0.22 µm) D->E F Dilute filtrate E->F G Analyze via HPLC or UV-Vis F->G H Calculate concentration vs. calibration curve G->H I I H->I Report Solubility (mg/mL)

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

Section 5: The Interplay of Physicochemical Properties and Solubility

The relationship between a molecule's inherent properties and its solubility is complex but logical. For fluoroquinolones, the interplay between their acidic and basic functional groups is a key determinant of their aqueous solubility profile.

Logical Relationship Diagram

G cluster_properties Physicochemical Properties cluster_factors External Factors pKa pKa Solubility Aqueous Solubility Profile pKa->Solubility determines ionization state LogP LogP LogP->Solubility indicates hydrophilicity/ lipophilicity CrystalLattice Crystal Lattice Energy (related to Melting Point) CrystalLattice->Solubility energy barrier to dissolution pH Solvent pH pH->Solubility influences ionization SolventPolarity Solvent Polarity SolventPolarity->Solubility like-dissolves-like

Caption: The influence of key physicochemical properties on aqueous solubility.

Conclusion

While direct solubility data for this compound remains to be broadly established, the principles and methodologies outlined in this guide provide a clear and scientifically rigorous path for its determination. By leveraging the extensive knowledge base of the parent compound, Ofloxacin, and applying robust experimental techniques like the shake-flask method, researchers can confidently characterize the solubility of this and other novel derivatives. This foundational understanding is not merely an academic exercise; it is a critical step in the journey of transforming a promising molecule into a viable therapeutic agent.

References

  • Ofloxacin - AERU. (2025, September 8). University of Hertfordshire. Retrieved January 27, 2026, from [Link]

  • Explore the application of mixed solvency technique in the injection formulation of poorly soluble drugs. (2020, December 5). International Journal of Pharmaceutical Research and Development. Retrieved January 27, 2026, from [Link]

  • FLOXIN® Tablets (Ofloxacin Tablets). (n.d.). U.S. Food and Drug Administration. Retrieved January 27, 2026, from [Link]

  • Ofloxacin. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Ofloxacin | C18H20FN3O4 | CID 4583. (n.d.). PubChem, National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Ofloxacin, D- | C18H20FN3O4 | CID 452723. (n.d.). PubChem, National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Solubility's of Ofloxacin in Aqueous Solutions Containing Individual Solubilizers. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (1994). PubMed. Retrieved January 27, 2026, from [Link]

  • (PDF) Development and validation of analytical methods of Ofloxacin. (2018, June 26). ResearchGate. Retrieved January 27, 2026, from [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. Retrieved January 27, 2026, from [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 27, 2026, from [Link]

  • The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. (2024, May 1). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Retrieved January 27, 2026, from [Link]

  • A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. (n.d.). Dovepress. Retrieved January 27, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 27, 2026, from [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PubMed Central. Retrieved January 27, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved January 27, 2026, from [Link]

  • A Review on Reported Analytical Methods for Estimation of Ofloxacin. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 27, 2026, from [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. (2020, February 10). European Medicines Agency (EMA). Retrieved January 27, 2026, from [Link]

  • Ionization equilibria of fluoroquinolones in aqueous solutions. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. (1994, April 1). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved January 27, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved January 27, 2026, from [Link]

  • ICH M9: Biopharmaceutics Classification System-based Biowaivers. (2016, December 8). ECA Academy. Retrieved January 27, 2026, from [Link]

  • Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. (n.d.). University of Nigeria. Retrieved January 27, 2026, from [Link]

Sources

Methodological & Application

A Validated Stability-Indicating HPLC Method for the Concurrent Separation of Ofloxacin and its Process-Related Impurity, 2,3-Dehydro Ofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ofloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic used extensively to treat a variety of bacterial infections.[1][2] It functions by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby halting bacterial proliferation.[1][3] Ofloxacin is a racemic mixture, containing equal amounts of the (S)-enantiomer (Levofloxacin) and the (R)-enantiomer (Dextrofloxacin).[1][4] During the synthesis and storage of Ofloxacin, various impurities can arise, one of which is 2,3-Dehydro Ofloxacin, a critical process-related impurity that needs to be monitored to ensure the safety and efficacy of the final drug product.

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Ofloxacin from its this compound impurity. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in quality control and drug development settings.[5][6]

Causality Behind Experimental Choices

The primary challenge in this separation is the structural similarity between Ofloxacin and this compound. The latter is formed by the removal of two hydrogen atoms from the di-hydro portion of the Ofloxacin molecule, resulting in a double bond. This subtle difference necessitates a highly selective chromatographic system.

A reversed-phase HPLC (RP-HPLC) approach was selected due to its versatility and proven efficacy in separating compounds with moderate polarity differences. The choice of a C8 stationary phase provides a good balance between hydrophobic retention and analysis time. The mobile phase, a combination of an acidic phosphate buffer and methanol, is critical for achieving the desired separation. The acidic pH of the buffer ensures the ionization state of both analytes is controlled, leading to consistent retention times and improved peak shapes. Methanol was chosen as the organic modifier to fine-tune the retention and resolution of the two compounds. The detection wavelength of 270 nm was selected based on the UV absorbance maxima of Ofloxacin, providing good sensitivity for both the parent drug and its impurity.[7]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A BDS Hypersil C8 column (250 x 4.6 mm, 5 µm) was found to be optimal for this separation.[7]

  • Chemicals and Reagents:

    • Ofloxacin Reference Standard (USP or equivalent)

    • This compound Reference Standard

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Water (HPLC Grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Stationary Phase BDS Hypersil C8 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol: 0.02M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) (55:45 v/v)[7]
Flow Rate 0.8 mL/min[7]
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 270 nm[7]
Run Time Approximately 15 minutes
Preparation of Solutions
  • Buffer Preparation (0.02M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix methanol and the prepared phosphate buffer in a 55:45 (v/v) ratio.[7] Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (Ofloxacin): Accurately weigh and dissolve about 25 mg of Ofloxacin reference standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve about 25 mg of this compound reference standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing Ofloxacin and this compound at the desired concentration levels for linearity and other validation studies by diluting the stock solutions with the mobile phase.

  • Sample Solution: Accurately weigh a quantity of the drug product powder equivalent to 25 mg of Ofloxacin and transfer it to a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 10 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][8]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9] Ofloxacin samples were subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic degradation.[10]

  • Acid Degradation: Reflux with 0.1 M HCl for 4 hours.

  • Base Degradation: Reflux with 0.1 M NaOH for 4 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat at 80°C for 24 hours.[10]

  • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.[10]

The results of the forced degradation studies showed that the method was able to separate Ofloxacin from all degradation products, with no interference at the retention time of the parent drug or the this compound impurity.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing Ofloxacin and this compound at different concentrations. The response was found to be a linear function of concentration over the range of 12–84 μg/mL for Ofloxacin.[7]

Accuracy (% Recovery)

Accuracy was determined by the standard addition method. Known amounts of Ofloxacin and this compound were spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120%).[10] The recovery for each analyte was within the acceptable range of 98-102%.

Precision

The precision of the method was evaluated by performing replicate injections of the standard solution. The relative standard deviation (%RSD) for both intraday and interday precision was found to be less than 2%, indicating good precision.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, the lowest concentration of analyte that can be detected, and the LOQ, the lowest concentration that can be quantified with acceptable precision and accuracy, were established to be sufficiently low for the intended purpose of the assay.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). The method was found to be robust, with no significant changes in the system suitability parameters.[8]

System Suitability

System suitability testing is an integral part of the method to ensure the chromatographic system is performing adequately. The system suitability parameters, including theoretical plates, tailing factor, and resolution between Ofloxacin and this compound, were monitored throughout the validation and sample analysis.

ParameterAcceptance Criteria
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2.0
Resolution (Rs) > 2.0

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solutions (Ofloxacin & Impurity) hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_sample Prepare Sample Solution (Drug Product) prep_sample->hplc_injection chrom_separation Chromatographic Separation (C8 Column, Isocratic Elution) hplc_injection->chrom_separation uv_detection UV Detection (270 nm) chrom_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification & Reporting peak_integration->quantification

Caption: Experimental workflow from preparation to analysis.

validation_relationship cluster_validation_params Validation Parameters (ICH Q2) MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation RoutineAnalysis Routine QC Analysis MethodValidation->RoutineAnalysis Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness

Caption: Relationship between method stages and validation.

The HPLC method described in this application note provides a simple, rapid, and reliable approach for the separation and quantification of Ofloxacin and its critical process-related impurity, this compound. The method has been thoroughly validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. This stability-indicating method is well-suited for routine quality control analysis of Ofloxacin in bulk drug and finished pharmaceutical products, as well as for monitoring the stability of the drug substance and product over time.

References

  • Ashfaq, M., Khan, I. U., & Asghar, M. N. (n.d.). Stability indicating HPLC method for the simultaneous determination of ofloxacin and ketorolac tromethamine in pharmaceutical formulations. RSC Publishing. Retrieved from [Link]

  • Patel, S. K., & Patel, N. J. (2012). Method development and validation for the quantitative estimation of cefixime and ofloxacin in Pharmaceutical preparation by RP-HPLC. Der Pharma Chemica, 4(2), 670-675. Retrieved from [Link]

  • Li, Y., Zhang, J., Wang, Y., Zhang, Y., & Wang, L. (2022). Identification and Characterization of HD1, a Novel Ofloxacin-Degrading Bacillus Strain. Molecules, 27(5), 1599. Retrieved from [Link]

  • Pikul, P., Nowak, M., & Woźniakiewicz, M. (2017). A study of ofloxacin and levofloxacin photostability in aqueous solutions. Journal of Medical Science, 86(4), 221-230. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method of Ofloxacin in Ofloxacin 0.3 % Ear Drops on Primesep D Column. Retrieved from [Link]

  • Attimarad, M., & Alnajjar, A. O. (2013). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of Basic and Clinical Pharmacy, 4(3), 50. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of ofloxacin tablet sample under oxidation degradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ofloxacin, D-. PubChem. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Multiple Response Optimization of a HPLC Method for the Determination of Enantiomeric Purity of S-Ofloxacin. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ofloxacin. PubChem. Retrieved from [Link]

  • Paprikar, A. D., Patil, K. P., Ranade, S. S., Rane, V. Y., Rao, S. H., & Damle, M. C. (2010). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Research Journal of Pharmacy and Technology, 3(4), 1275-1278. Retrieved from [Link]

  • Reddy, G. S., Reddy, S. P., & Angala, P. (2020). Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC. Research Journal of Pharmacy and Technology, 13(8), 3629-3634. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of ofloxacin. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wikipedia. (n.d.). Ofloxacin. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub, A. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Unveiling the Unseen: A Comprehensive Guide to the Identification of Ofloxacin Impurities by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and scientifically grounded protocol for the identification and characterization of impurities in ofloxacin drug substances and products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is susceptible to degradation under various stress conditions, leading to the formation of impurities that can impact its safety and efficacy.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from forced degradation studies to data analysis, underpinned by the principles of scientific integrity and regulatory compliance.

Introduction: The Criticality of Impurity Profiling for Ofloxacin

Ofloxacin's therapeutic success is contingent upon its purity. Impurities, which can arise during synthesis, formulation, or storage, represent a significant concern in pharmaceutical quality control.[3] Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug products.[4][5] Forced degradation studies are a crucial component of this process, providing insights into the potential degradation pathways and the formation of degradation products under stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress.[6][7][8]

LC-MS/MS has emerged as the gold standard for impurity profiling due to its exceptional sensitivity, selectivity, and ability to provide structural information.[3][9] This technique combines the high-resolution separation capabilities of liquid chromatography with the precise mass measurement and fragmentation analysis of tandem mass spectrometry, enabling the detection and identification of impurities even at trace levels.[3]

The Scientific Rationale: Why LC-MS/MS is the Method of Choice

The selection of LC-MS/MS for ofloxacin impurity analysis is driven by several key advantages over traditional methods like HPLC with UV or fluorescence detection.[9]

  • Enhanced Sensitivity and Selectivity: LC-MS/MS can detect and quantify impurities at levels far below what is achievable with conventional detectors, which is critical for meeting stringent regulatory limits.[9][10] The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of target analytes in complex matrices.

  • Structural Elucidation: The power of tandem mass spectrometry lies in its ability to generate fragment ions from a precursor ion. This fragmentation pattern serves as a molecular fingerprint, providing invaluable information for the structural elucidation of unknown impurities.[6]

  • Comprehensive Profiling: LC-MS/MS enables a comprehensive overview of the impurity profile in a single analytical run, including both known and unknown degradation products.

Experimental Workflow: A Step-by-Step Guide

The following sections detail a robust and validated protocol for the identification of ofloxacin impurities.

Forced Degradation Studies: Simulating the Worst-Case Scenario

To understand the degradation pathways of ofloxacin, forced degradation studies are performed under various stress conditions as recommended by ICH guidelines.[6][11]

Protocol for Forced Degradation:

  • Stock Solution Preparation: Prepare a stock solution of ofloxacin in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the ofloxacin solution with 0.1 M HCl and heat at 80°C for a specified period.

    • Base Hydrolysis: Treat the ofloxacin solution with 0.1 M NaOH and heat at 80°C.

    • Oxidative Degradation: Treat the ofloxacin solution with 3% H2O2 at room temperature. Studies have shown that ofloxacin is particularly susceptible to oxidative degradation.[11][12]

    • Thermal Degradation: Expose the solid ofloxacin or its solution to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose the ofloxacin solution to UV light (e.g., 254 nm) and/or visible light.

  • Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for LC-MS/MS analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 80°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (0.1 M NaOH, 80°C) Base->Stressed_Samples Oxidation Oxidative Degradation (3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal Degradation (Dry Heat, 105°C) Thermal->Stressed_Samples Photo Photolytic Degradation (UV/Vis Light) Photo->Stressed_Samples Ofloxacin Ofloxacin Stock Solution Ofloxacin->Acid Ofloxacin->Base Ofloxacin->Oxidation Ofloxacin->Thermal Ofloxacin->Photo LCMS_Analysis LC-MS/MS Analysis Stressed_Samples->LCMS_Analysis Sample_Preparation_Workflow cluster_product Drug Product (Tablets) cluster_substance Drug Substance Weigh_Crush Weigh & Crush Dissolve_Product Dissolve in Solvent Weigh_Crush->Dissolve_Product Sonicate_Vortex_Product Sonicate/Vortex Dissolve_Product->Sonicate_Vortex_Product Centrifuge Centrifuge Sonicate_Vortex_Product->Centrifuge Filter_Product Filter (0.22 µm) Centrifuge->Filter_Product LCMS_Injection Ready for LC-MS/MS Injection Filter_Product->LCMS_Injection Weigh_Substance Weigh Dissolve_Substance Dissolve in Solvent Weigh_Substance->Dissolve_Substance Filter_Substance Filter (0.22 µm) Dissolve_Substance->Filter_Substance Filter_Substance->LCMS_Injection

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 2,3-Dehydro Ofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the selective quantification of 2,3-Dehydro Ofloxacin, a potential degradation impurity of the fluoroquinolone antibiotic, Ofloxacin. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability studies in pharmaceutical development and manufacturing.[1] The protocol demonstrates specificity, linearity, accuracy, precision, and robustness, providing a reliable system for monitoring the purity of Ofloxacin drug substances and products.

Introduction: The Imperative of Impurity Profiling

Ofloxacin is a broad-spectrum synthetic antibiotic widely used to treat various bacterial infections.[2] Its therapeutic efficacy is intrinsically linked to its purity. During synthesis, storage, or formulation, Ofloxacin can degrade, leading to the formation of impurities that may compromise its safety and efficacy. One such potential impurity is this compound, an unsaturated analog. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a validated, stability-indicating analytical method is crucial to detect and quantify such impurities accurately.[3]

This document provides a comprehensive protocol for the validation of an analytical method designed to quantify this compound. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the method's development and application.

Physicochemical Properties of Analytes

A foundational understanding of the analytes' properties is paramount for effective chromatographic method development.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Ofloxacin C₁₈H₂₀FN₃O₄361.37
This compound C₁₈H₁₈FN₃O₄359.36

Structures and properties sourced from publicly available chemical databases.[4]

Experimental Protocol: A Self-Validating System

This section outlines the complete methodology, from reagent preparation to the execution of validation studies.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (AR grade), Orthophosphoric Acid (AR grade), Purified water.

  • Reference Standards: Ofloxacin RS, this compound RS.

Chromatographic Conditions

The chosen conditions are designed to achieve optimal separation between Ofloxacin and its potential impurities.

ParameterConditionRationale
Mobile Phase A 0.02 M Ammonium Acetate buffer, pH adjusted to 3.2 with Orthophosphoric Acid.The acidic pH ensures the analytes, which are carboxylic acids, are in their non-ionized form, promoting retention on the C18 column. The buffer maintains a stable pH for reproducible chromatography.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography, providing good peak shape and elution strength.
Gradient Program Time (min)%B
010
2075
2575
2710
3510
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 294 nmOfloxacin has a strong absorbance at this wavelength, providing good sensitivity for both the API and its structurally similar impurities.[5]
Injection Volume 10 µL
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Acetonitrile (80:20 v/v).

  • Ofloxacin Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve 50 mg of Ofloxacin RS in 100 mL of diluent.

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound RS in 100 mL of diluent.

  • System Suitability Solution: Prepare a solution containing 50 µg/mL of Ofloxacin and 1.5 µg/mL of this compound in diluent. This solution is used to verify the performance of the chromatographic system.

  • Test Sample Preparation (500 µg/mL): Accurately weigh and dissolve 50 mg of the Ofloxacin sample in 100 mL of diluent.

Method Validation Protocol & Acceptance Criteria

The validation process is a systematic demonstration that the analytical method is fit for its intended purpose. The following parameters are evaluated as per ICH Q2(R1) guidelines.[1]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[5] Forced degradation studies are the cornerstone of establishing a method's stability-indicating nature.

Protocol: Subject the Ofloxacin drug substance to the following stress conditions to induce degradation, aiming for 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: Reflux 10 mg of Ofloxacin in 10 mL of 1N HCl for 6 hours. Neutralize the solution before dilution.

  • Base Hydrolysis: Reflux 10 mg of Ofloxacin in 10 mL of 1N NaOH for 6 hours. Neutralize the solution before dilution.

  • Oxidative Degradation: Treat 10 mg of Ofloxacin with 10 mL of 6% H₂O₂ at room temperature for 6 hours.

  • Thermal Degradation: Expose solid Ofloxacin powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Ofloxacin to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

Analysis: Analyze the stressed samples alongside an unstressed sample and a blank. Use a PDA detector to assess peak purity for the Ofloxacin and this compound peaks.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2.0) between the this compound peak, the Ofloxacin peak, and any other degradation products.

  • The peak purity index for both Ofloxacin and this compound should be greater than 0.999 in the presence of degradants, indicating no co-eluting peaks.

G cluster_stress Forced Degradation Conditions cluster_analysis Chromatographic Analysis cluster_evaluation Specificity Evaluation Acid Acid HPLC_Analysis RP-HPLC Analysis (PDA Detection) Acid->HPLC_Analysis Base Base Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis Resolution Resolution > 2.0 (Ofloxacin vs. Impurities) HPLC_Analysis->Resolution Purity Peak Purity > 0.999 HPLC_Analysis->Purity

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol: Prepare a series of at least five concentrations of this compound ranging from the Limit of Quantification (LOQ) to 150% of the target impurity concentration (e.g., if the specification limit is 0.2%, the range would cover LOQ to 0.3%).

Analysis: Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The y-intercept should be insignificant relative to the response at 100% of the test concentration.

Accuracy (% Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by spiking a known amount of the impurity into the drug product matrix.

Protocol: Prepare Ofloxacin samples spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration). Prepare each level in triplicate.

Analysis: Analyze the spiked samples and calculate the percentage recovery of the added impurity.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Protocol: Prepare six independent samples of Ofloxacin spiked with this compound at 100% of the target concentration. Analysis: Analyze all six samples on the same day, with the same analyst and instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5.0%.

  • Intermediate Precision (Inter-assay precision): Protocol: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. Analysis: Analyze six independent samples. Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 10.0%.

G Precision Precision Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-Assay) Precision->Intermediate SameDay Same Day Same Analyst Same Instrument Repeatability->SameDay DiffDay Different Day Different Analyst Different Instrument Intermediate->DiffDay

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of this compound that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

Acceptance Criteria:

  • The precision at the LOQ concentration should have a %RSD of ≤ 10.0%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol: Introduce small variations to the optimized chromatographic conditions, one at a time. Examples include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

Analysis: Analyze the system suitability solution under each varied condition.

Acceptance Criteria:

  • System suitability parameters (resolution, tailing factor, theoretical plates) should remain within acceptable limits.

  • The retention time of this compound should not shift significantly.

Data Presentation and Results Summary

All validation data should be compiled into clear, concise tables for easy review and interpretation.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Resolution (Ofloxacin/2,3-Dehydro Ofloxacin) ≥ 2.0 3.5
Tailing Factor (Ofloxacin) ≤ 2.0 1.2

| Theoretical Plates (Ofloxacin) | ≥ 2000 | 8500 |

Table 2: Linearity of this compound

Concentration (µg/mL) Mean Peak Area (n=3)
0.1 (LOQ) 1250
0.5 6300
1.0 12550
1.5 18800
2.0 25100

| Correlation Coefficient (r²) | ≥ 0.99 | 0.9995 |

Table 3: Accuracy and Precision Summary

Parameter Level Acceptance Criteria Result
Accuracy 50% 90.0 - 110.0% Recovery 98.5%
100% 90.0 - 110.0% Recovery 101.2%
150% 90.0 - 110.0% Recovery 102.1%
Repeatability 100% %RSD ≤ 5.0% 1.8%

| Intermediate Precision | 100% | %RSD ≤ 10.0% | 2.5% |

Conclusion

The described RP-HPLC method for the quantification of this compound in Ofloxacin drug substance is specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose in a regulated quality control environment. This application note provides a comprehensive framework for researchers and drug development professionals to implement and validate a reliable analytical procedure for monitoring this critical impurity, thereby ensuring the quality and safety of Ofloxacin-containing pharmaceutical products.

References

  • Attimarad, M. (2011). Simultaneous Determination of Ofloxacin and Flavoxate Hydrochloride by Absorption Ratio and Second Derivative UV Spectrophotometry. Journal of Basic and Clinical Pharmacy, 2(1), 55-60.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Ofloxacin for system suitability CRS. European Pharmacopoeia.
  • Fang, Z., et al. (2013). Semi-preparative Enantiomeric Separation of Ofloxacin by HPLC. Journal of Chromatographic Science, 51(2), 133-7. Available at: [Link]

  • Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation (ICH). (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Patel, D. A., et al. (2012). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 391-395.
  • PharmaCompass. (n.d.). Ofloxacin. Available at: [Link]

  • Reddy, B. V., et al. (2011). Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Analytical Letters, 44(16), 2653-2662.
  • Singh, S., et al. (2013). Stability indicating RP-HPLC method for simultaneous determination of piroxicam and ofloxacin in binary combination. Pak. J. Pharm. Sci., 26(4), 739-747.
  • SynThink Research Chemicals. (n.d.). Ofloxacin EP Impurity E. Available at: [Link]

  • Wikipedia. (n.d.). Ofloxacin. Available at: [Link]

  • USPTO. (n.d.). Process for preparing L-ofloxacin and ofloxacin. Google Patents.
  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • European Pharmacopoeia. (n.d.). Ofloxacin Monograph.

Sources

Application Note: Spectroscopic Analysis of 2,3-Dehydro Ofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the spectroscopic analysis of 2,3-dehydro ofloxacin, a potential impurity and degradation product of the widely used fluoroquinolone antibiotic, ofloxacin. Due to the absence of commercially available standards for this compound, this document outlines a robust protocol for its synthesis via controlled photo-degradation of ofloxacin. Subsequently, detailed methodologies for the structural elucidation of the synthesized compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control, offering both theoretical predictions and practical experimental protocols to facilitate the identification and characterization of this ofloxacin-related compound.

Introduction: The Significance of Characterizing Ofloxacin-Related Compounds

Ofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class, extensively used in the treatment of various bacterial infections.[1][2] Like many pharmaceuticals, ofloxacin can degrade under various conditions such as exposure to light, heat, and oxidative stress, leading to the formation of related compounds or impurities.[3][4] The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the drug product. Therefore, regulatory bodies worldwide mandate the identification and characterization of any impurity exceeding a certain threshold.

This compound is a potential dehydrogenated derivative of ofloxacin, characterized by the introduction of a double bond in the oxazine ring. While not a commonly reported impurity, its formation is plausible under oxidative or photo-degradative stress. A thorough understanding of its spectroscopic properties is crucial for developing robust analytical methods for impurity profiling of ofloxacin. This application note addresses the critical gap in the existing literature by providing a comprehensive guide to the synthesis and detailed spectroscopic analysis of this compound.

Synthesis of this compound via Controlled Photo-degradation

Given the lack of a standard synthetic route for this compound, a controlled photo-degradation of ofloxacin presents a viable approach for its generation. Fluoroquinolones are known to be susceptible to photodegradation, which can involve various reactions including dehydrogenation.[5]

Principle of Synthesis

The synthesis protocol is based on the principle of photocatalytic dehydrogenation. Ofloxacin is subjected to UV irradiation in the presence of a suitable photocatalyst, such as titanium dioxide (TiO₂), which is known to facilitate the degradation of ofloxacin in aqueous solutions.[3] The UV radiation excites the photocatalyst, generating reactive oxygen species that can abstract hydrogen atoms from the oxazine ring of ofloxacin, leading to the formation of the 2,3-double bond.

Experimental Protocol for Synthesis
  • Preparation of Ofloxacin Solution: Prepare a 100 mg/L solution of ofloxacin in ultrapure water.

  • Addition of Photocatalyst: Add TiO₂ powder to the ofloxacin solution to a final concentration of 150 mg/L.

  • UV Irradiation: Place the solution in a quartz reactor and irradiate with a UV lamp (e.g., 254 nm) under constant stirring. The reaction progress should be monitored periodically by a suitable chromatographic technique (e.g., HPLC) to determine the optimal irradiation time for maximizing the yield of the desired product while minimizing further degradation.

  • Work-up and Purification:

    • After the reaction, separate the TiO₂ catalyst by centrifugation or filtration.

    • The resulting solution will contain unreacted ofloxacin, this compound, and other degradation byproducts.

    • Purification of this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a mobile phase gradient.

  • Confirmation of Purity: The purity of the isolated this compound should be confirmed by analytical HPLC before proceeding with spectroscopic analysis.

G cluster_synthesis Synthesis Workflow ofloxacin_sol Ofloxacin Solution (100 mg/L) add_catalyst Add TiO₂ (150 mg/L) ofloxacin_sol->add_catalyst uv_irradiation UV Irradiation (254 nm) with Stirring add_catalyst->uv_irradiation monitor_hplc Monitor Reaction by HPLC uv_irradiation->monitor_hplc separation Separate Catalyst (Centrifugation/Filtration) uv_irradiation->separation monitor_hplc->uv_irradiation purification Purify by Preparative HPLC separation->purification purity_check Confirm Purity by Analytical HPLC purification->purity_check final_product Isolated this compound purity_check->final_product G cluster_analysis Spectroscopic Analysis Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis start Purified this compound nmr_prep Prepare Sample in DMSO-d₆ start->nmr_prep ir_prep Prepare Sample (ATR or KBr Pellet) start->ir_prep nmr_acq Acquire ¹H, ¹³C, and 2D NMR Spectra nmr_prep->nmr_acq nmr_interp Interpret Spectra for Structural Elucidation nmr_acq->nmr_interp data_corr Correlate NMR and IR Data nmr_interp->data_corr ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_interp Identify Functional Groups ir_acq->ir_interp ir_interp->data_corr structure_confirm Confirm Structure of this compound data_corr->structure_confirm

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for the robust quality control of ofloxacin drug products. This application note provides a foundational framework for the synthesis and characterization of this potential impurity. The outlined protocols for controlled photo-degradation, along with the detailed predictions for ¹H NMR, ¹³C NMR, and IR spectroscopy, offer a practical guide for researchers and analytical scientists. By following these methodologies, laboratories can effectively identify and structurally elucidate this compound, thereby ensuring the safety and quality of ofloxacin-containing pharmaceuticals. The application of 2D NMR techniques is strongly recommended for unequivocal structural confirmation.

References

  • Kalaimagal, K., et al. (2015). FTIR, FT-Raman and Density functional theory studies on Ofloxacin. International Journal of ChemTech Research, 8(3), pp.1403-1416.
  • Miranda, M. A., & Vargas, F. (2012). Photocatalytic degradation of ofloxacin and evaluation of the residual antimicrobial activity.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4583, Ofloxacin. Retrieved from [Link].

  • Sousa, J., et al. (2012). Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. Environmental Science and Pollution Research, 19(8), pp.3535-3544.
  • Felis, E., et al. (2020). Photodegradation of ofloxacin in the presence of TiO2 and ZnO.
  • Otuokere, I. E., et al. (2024). Synthesis, Characterization and Anti-bacterial Screening of Fe(II) Mixed Ligand Complex of Ofloxacin with Ascorbic Acid. Journal of the Nigerian Society of Physical Sciences, 6(1), pp.1-10.
  • Mimouni, F. Z., et al. (2018). A Comparison between Experimental and Theoretical Spectroscopic Data of Ofloxacin. Der Pharma Chemica, 10(7), pp.111-118.
  • Drevenšek, P., et al. (2015). X-Ray crystallographic, NMR and antimicrobial activity studies of magnesium complexes of fluoroquinolones - racemic ofloxacin and its S-form, levofloxacin. Journal of Inorganic Biochemistry, 100(10), pp.1749-1757.
  • Li, J., et al. (2005). [A study on the NMR spectrum of methyl-ofloxacin]. Guang Pu Xue Yu Guang Pu Fen Xi, 25(10), pp.1659-1662.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link].

Sources

Application Notes and Protocols for the Forced Degradation of Ofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for conducting forced degradation studies on the fluoroquinolone antibiotic, Ofloxacin. In alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines, this document details the methodologies for subjecting Ofloxacin to hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.[1][2][3] The primary objective is to deliberately generate degradation products to understand the drug's intrinsic stability, elucidate potential degradation pathways, and support the development and validation of stability-indicating analytical methods.[4] This guide is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical stability testing and analytical method development.

Introduction: The Rationale for Forced Degradation

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies worldwide.[3] As stipulated in ICH guideline Q1A(R2), stress testing helps to identify likely degradation products, which in turn establishes the degradation pathways and the intrinsic stability of the molecule.[4] This information is instrumental in developing robust, stability-indicating analytical methods that can effectively separate and quantify the active pharmaceutical ingredient (API) from any potential degradants, ensuring the safety and efficacy of the final drug product.

Ofloxacin is a synthetic broad-spectrum antibacterial agent that functions by inhibiting bacterial DNA gyrase.[5][6] Its complex heterocyclic structure, featuring a pyridobenzoxazine ring, a carboxylic acid group, and a methylpiperazinyl substituent, presents multiple sites susceptible to chemical degradation.[6] Understanding its stability profile under various stress conditions is therefore paramount. This protocol aims to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without completely destroying the parent molecule.[1]

G cluster_structure Figure 1: Chemical Structure of Ofloxacin Ofloxacin Ofloxacin C₁₈H₂₀FN₃O₄

Caption: Chemical Structure of Ofloxacin.

Essential Materials and Analytical Instrumentation

Reagents and Standards
  • Ofloxacin Reference Standard (USP or equivalent)

  • Hydrochloric Acid (HCl), AR grade

  • Sodium Hydroxide (NaOH), AR grade

  • Hydrogen Peroxide (H₂O₂), 30% solution, AR grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Acetate, HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • High-purity water (Milli-Q® or equivalent)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.

  • Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly effective.[7][8]

  • pH Meter

  • Thermostatic Water Bath or Dry Block Heater

  • Photostability Chamber (compliant with ICH Q1B options)

  • Analytical Balance (0.01 mg readability)

  • Class A Volumetric Glassware

Stability-Indicating Analytical Method (RP-HPLC)

A validated, stability-indicating method is a prerequisite for analyzing the outcomes of forced degradation. The method must be able to resolve the Ofloxacin peak from all process-related impurities and degradation products. The following method serves as a robust starting point.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic elution using Acetonitrile and a buffer (e.g., 20 mM Ammonium Acetate with 0.1% TFA, pH adjusted to 3.3). A typical starting ratio is 16:84 (v/v).[8]
Flow Rate 1.0 mL/min
Detection PDA/UV detection at 294 nm.[8] A PDA detector is highly recommended for peak purity analysis.
Injection Volume 20 µL
Column Temperature 25°C (Ambient)
Diluent Mobile Phase or a mixture of Water:Methanol (50:50, v/v)

Method Validation Rationale: The specificity of this method is its most critical attribute. Post-degradation, the Ofloxacin peak must be assessed for purity using a PDA detector to ensure no degradants are co-eluting. This confirms that any measured decrease in the API peak area is genuinely due to degradation and not analytical interference.[9]

Forced Degradation Experimental Workflow

The following diagram outlines the comprehensive workflow for the stress testing of Ofloxacin.

G cluster_stress Apply Stress Conditions cluster_analysis Sample Processing & Analysis start Prepare Ofloxacin Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 80°C) start->acid Expose base Base Hydrolysis (0.1 M NaOH, 80°C) start->base Expose neutral Neutral Hydrolysis (Water, 80°C) start->neutral Expose oxidation Oxidation (30% H₂O₂, RT) start->oxidation Expose photo Photolysis (ICH Q1B Conditions) start->photo Expose control Prepare 'Time Zero' and Dark Controls start->control Expose sample_prep Withdraw Aliquots, Neutralize (if needed), Dilute to Target Conc. acid->sample_prep base->sample_prep neutral->sample_prep oxidation->sample_prep photo->sample_prep control->sample_prep hplc Inject into HPLC-PDA System sample_prep->hplc data Analyze Data: - % Degradation - Peak Purity - Identify Degradants hplc->data

Caption: General workflow for the forced degradation of Ofloxacin.

Detailed Degradation Protocols

For each condition, a stock solution of Ofloxacin (e.g., 1 mg/mL in methanol) is prepared. An aliquot of this stock is then subjected to the stress conditions.

Acidic Hydrolysis

Causality: Acidic conditions can protonate the nitrogen atoms in the piperazine ring and catalyze the hydrolysis of susceptible functional groups. Elevated temperatures are used to accelerate the reaction kinetics.

Protocol:

  • Transfer 5 mL of the Ofloxacin stock solution into a 50 mL round-bottom flask.

  • Add 5 mL of 0.1 M Hydrochloric Acid.

  • Attach a reflux condenser and heat the solution in a water bath at 80°C for 8 hours.[7]

  • After cooling to room temperature, carefully neutralize the solution with 0.1 M NaOH to a pH of ~7.0.

  • Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to volume with the diluent.

  • Further dilute to a final target concentration (e.g., 20 µg/mL) for HPLC analysis.

Basic Hydrolysis

Causality: Strong bases can deprotonate the carboxylic acid group and may promote nucleophilic attack on the molecule, leading to ring-opening or other rearrangements. Ofloxacin has been shown to be affected by alkaline conditions.[10]

Protocol:

  • Transfer 5 mL of the Ofloxacin stock solution into a 50 mL round-bottom flask.

  • Add 5 mL of 0.1 M Sodium Hydroxide.

  • Attach a reflux condenser and heat the solution in a water bath at 80°C for 8 hours.[7]

  • After cooling, neutralize the solution with 0.1 M HCl to a pH of ~7.0.

  • Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to volume with the diluent.

  • Further dilute to a final target concentration for HPLC analysis.

Neutral Hydrolysis

Causality: This condition serves as a control for the hydrolytic studies, isolating the effect of temperature from that of pH. Ofloxacin is generally reported to be stable under neutral hydrolytic conditions.[10]

Protocol:

  • Transfer 5 mL of the Ofloxacin stock solution into a 50 mL round-bottom flask.

  • Add 5 mL of high-purity water.

  • Reflux at 80°C for 8 hours.

  • After cooling, quantitatively transfer to a 50 mL volumetric flask, dilute to volume, and then further dilute for HPLC analysis.

Oxidative Degradation

Causality: Oxidizing agents like H₂O₂ can generate highly reactive hydroxyl radicals, which can attack electron-rich centers in the Ofloxacin molecule.[11] The piperazine ring and the quinolone core are potential sites of oxidation, possibly leading to the formation of N-oxides and other products.[12][13]

Protocol:

  • Transfer 5 mL of the Ofloxacin stock solution into a 50 mL flask.

  • Add 5 mL of 30% v/v Hydrogen Peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Quench any remaining H₂O₂ if necessary (e.g., with a small amount of sodium bisulfite, though this may introduce new peaks). Often, simple dilution is sufficient.

  • Quantitatively transfer to a 50 mL volumetric flask, dilute to volume, and then further dilute for HPLC analysis.

Photolytic Degradation

Causality: Ofloxacin contains chromophores that can absorb UV-A and visible light, leading to an excited state. This can initiate photochemical reactions, including decarboxylation and opening of the piperazinyl ring.[14][15][16] A dark control is essential to differentiate between photolytic and thermal degradation.

Protocol:

  • Prepare two solutions of Ofloxacin in the diluent at the target analytical concentration.

  • Expose one sample in a photostability chamber to ICH Q1B recommended conditions (e.g., an overall illumination of ≥ 1.2 million lux-hours and an integrated near-UV energy of ≥ 200 watt-hours/m²).

  • Wrap the second sample (dark control) in aluminum foil and place it in the same chamber to experience the same thermal conditions.

  • After exposure, directly analyze both samples by HPLC.

Summary of Stress Conditions and Data Interpretation

The results from the HPLC analysis should be tabulated to compare the extent of degradation under each condition.

Stress ConditionReagent/ConditionDurationTemperatureExpected Outcome
Acid Hydrolysis 0.1 M HCl8 hours80°CDegradation expected[10]
Base Hydrolysis 0.1 M NaOH8 hours80°CDegradation expected[10]
Neutral Hydrolysis Water8 hours80°CExpected to be stable[10]
Oxidation 30% H₂O₂24 hoursRoom TempSignificant degradation expected[12]
Photolysis ≥ 1.2 million lux-hours & ≥ 200 W-hr/m²VariableAmbientSignificant degradation expected[7]

Data Analysis:

  • Percent Degradation: Calculated by comparing the peak area of Ofloxacin in the stressed sample to an unstressed control sample.

    • % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

  • Mass Balance: The sum of the assay of Ofloxacin and the areas of all degradation products should ideally be close to 100% of the initial concentration, indicating that all major degradants are being detected.

  • Peak Purity: Use PDA software to evaluate the spectral purity of the Ofloxacin peak in all stressed chromatograms to confirm the method's specificity.

Conclusion

This application note provides a systematic and robust framework for conducting forced degradation studies on Ofloxacin. The protocols are designed based on established scientific principles and regulatory expectations. By following these methodologies, researchers can effectively probe the stability of Ofloxacin, identify its degradation products, and develop validated, stability-indicating analytical methods essential for regulatory submissions and ensuring product quality throughout its lifecycle.

References

  • D'Souza, R., D'Souza, P., Vasantharaju, S. G., & Muddukrishna, B. S. (2021). Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 55(2), 607-617. ([Link])

  • ResearchGate. (n.d.). Chromatogram of ofloxacin tablet sample under oxidation degradation... Retrieved from [Link]

  • Paprikar, A. D., Patil, K. P., Ranade, S. S., Rane, V. Y., Rao, S. H., & Damle, M. C. (2010). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Research Journal of Pharmacy and Technology, 3(4), 1275-1278. ([Link])

  • Wang, Q., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1148. ([Link])

  • Vasiliadou, I. A., et al. (2012). Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. Environmental Science and Pollution Research, 20(3), 1346-1356. ([Link])

  • Pouli, A., et al. (2012). Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. PubMed. ([Link])

  • Sirtori, C., et al. (2012). Photocatalytic degradation of ofloxacin and evaluation of the residual antimicrobial activity. Journal of Hazardous Materials, 205-206, 165-172. ([Link])

  • Li, Y., et al. (2024). Efficient Degradation of Ofloxacin by Magnetic CuFe2O4 Coupled PMS System: Optimization, Degradation Pathways and Toxicity Evaluation. International Journal of Molecular Sciences, 25(19), 11468. ([Link])

  • El-Zahry, M. R., et al. (2018). Structure elucidation and degradation kinetic study of Ofloxacin using surface enhanced Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 193, 205-212. ([Link])

  • Ashfaq, M., et al. (2014). Stability indicating HPLC method for the simultaneous determination of ofloxacin and ketorolac tromethamine in pharmaceutical formulations. Analytical Methods, 6(18), 7351-7357. ([Link])

  • Anisetti, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. ([Link])

  • Wankhede, S. B., et al. (2015). Hydrolytic Degradation Kinetic Study of Balofloxacin by Stability Indicating Reversed Phase High Performance Liquid Chromatography Method. Inventi Rapid: Pharm Analysis & Quality Assurance. ([Link])

  • Rizvi, A., et al. (2018). Cellular and molecular mechanism of ofloxacin induced apoptotic cell death under ambient UV-A and sunlight exposure. Food and Chemical Toxicology, 115, 230-242. ([Link])

  • An, T., et al. (2013). Degradation potential of ofloxacin and its resulting transformation products during Fenton oxidation process. Chinese Science Bulletin, 58(20), 2490-2496. ([Link])

  • Kumar, D., & Singh, J. (2020). A Review on Reported Analytical Methods for Estimation of Ofloxacin. International Journal of Pharmaceutical Sciences and Nanotechnology, 13(2). ([Link])

  • Favier, L., et al. (2010). Drugs degrading photocatalytically: Kinetics and mechanisms of ofloxacin and atenolol removal on titania suspensions. Water Research, 44(9), 2959-2968. ([Link])

  • ResearchGate. (2014). Stability-indicating hplc method for determination of ofloxacin in bulk drug and tablets using trifluoroacetate as counter anions. ([Link])

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ([Link])

  • Popović, G., et al. (2008). Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 423-428. ([Link])

  • Wankhede, S. B., et al. (2013). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. ResearchGate. ([Link])

  • National Center for Biotechnology Information. (n.d.). Ofloxacin. PubChem. ([Link])

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. ([Link])

  • Wikipedia. (n.d.). Green photocatalyst. ([Link])

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. ([Link])

  • Ahir, K. B., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). ([Link])

  • El-Zahry, M. R., et al. (2017). Structure elucidation and degradation kinetic study of Ofloxacin using surface enhanced Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 193, 205-212. ([Link])

  • Prime Scholars. (2014). Method Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Ofloxacin and Ketorolac. ([Link])

  • PubMed. (2017). Study of the degradation process of ofloxacin with free chlorine by using ESI-LCMSMS: Kinetic study, by-products formation pathways and fragmentation mechanisms. ([Link])

  • National Center for Biotechnology Information. (n.d.). Ofloxacin. StatPearls. ([Link])

Sources

Application Note: Characterization of Ofloxacin Degradants Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is susceptible to degradation under various environmental and physiological conditions. Identifying and characterizing its degradation products is a critical step in drug development and safety assessment, as mandated by regulatory agencies.[1][2] This application note presents a comprehensive workflow for the identification and structural elucidation of Ofloxacin degradants using a forced degradation study coupled with Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). We provide detailed, field-proven protocols for stress testing, sample preparation, and LC-HRMS analysis, alongside a guide to data interpretation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology. This approach, grounded in regulatory expectations, ensures the development of robust, stability-indicating methods essential for pharmaceutical quality control.[3][4]

Introduction: The Imperative to Characterize Degradants

Ofloxacin's therapeutic efficacy can be compromised by chemical instability. Degradation can occur during synthesis, storage, or administration, leading to a loss of potency and the formation of potentially toxic impurities.[2] Regulatory bodies like the International Council for Harmonisation (ICH) require rigorous stability testing to understand how a drug substance's quality varies over time under the influence of factors like heat, humidity, light, and pH.[3]

Forced degradation, or stress testing, is a pivotal part of this process. It involves intentionally exposing the drug substance to harsh conditions to accelerate the formation of degradants.[4][5] The primary objectives of these studies are:

  • To identify likely degradation products and establish degradation pathways.[3]

  • To elucidate the intrinsic stability of the drug molecule.

  • To develop and validate stability-indicating analytical methods capable of separating and quantifying the drug from its degradants.[4][6]

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with the separation power of Ultra-High-Performance Liquid Chromatography (UPLC), has become an indispensable tool for this task.[1][7][8] Its ability to provide highly accurate mass measurements (typically <5 ppm error) allows for the confident determination of elemental compositions, while tandem mass spectrometry (MS/MS) experiments reveal structural information through fragmentation analysis.[9] This application note details a robust workflow leveraging LC-HRMS for the comprehensive characterization of Ofloxacin degradants.

The Analytical Workflow: A Strategy for Identification

The successful characterization of unknown degradants relies on a systematic and logical workflow. Each step is designed to build upon the last, moving from generating the degradants to confidently identifying their chemical structures.

G cluster_0 Phase 1: Degradant Generation cluster_1 Phase 2: Analysis & Detection cluster_2 Phase 3: Identification & Elucidation A Ofloxacin Drug Substance B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B ICH Q1A/Q1B Guidelines C Stressed Samples B->C D Sample Preparation (Dilution, Filtration) C->D E LC-HRMS Analysis (UPLC-QTOF/Orbitrap) D->E F High-Resolution Full Scan & MS/MS Data Acquisition E->F G Data Processing & Peak Picking F->G H Accurate Mass Measurement & Formula Generation G->H I Fragmentation Analysis (MS/MS Interpretation) H->I J Structure Proposal & Pathway Mapping I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution Between Ofloxacin and 2,3-Dehydro Ofloxacin in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for resolving a common yet critical challenge in pharmaceutical analysis: the chromatographic separation of Ofloxacin from its closely related impurity, 2,3-Dehydro Ofloxacin. This guide is structured as a series of practical questions and in-depth answers, designed to empower researchers, analytical scientists, and drug development professionals with the expertise to troubleshoot and optimize their HPLC methods effectively.

Understanding the Challenge: Ofloxacin and its Dehydro Impurity

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic.[1][2] During its synthesis or upon degradation (e.g., through photolytic stress), it can form impurities.[3] One such process-related impurity and potential degradant is this compound. Due to their structural similarity, achieving baseline separation between these two compounds can be a significant analytical hurdle. Effective separation is paramount for accurate quantification and ensuring the safety and efficacy of Ofloxacin drug products, as mandated by regulatory bodies.[4][5]

Chemical Structures:

  • Ofloxacin: C₁₈H₂₀FN₃O₄

  • This compound: C₁₈H₁₈FN₃O₄[6]

The only difference is the presence of a double bond in the dihydro-oxazine ring of the dehydro impurity, making it slightly more non-polar but chemically very similar to the parent drug. This subtle difference is the crux of the separation challenge.

FAQs and Troubleshooting Guides

This section addresses the most common issues encountered when developing a separation method for these two analytes.

Q1: My chromatogram shows a single, unresolved peak for Ofloxacin and this compound. Where should I begin troubleshooting?

Answer: Complete co-elution indicates a lack of chromatographic selectivity (α), the most critical factor in the resolution equation. Your primary focus should be on manipulating the chemical interactions within your HPLC system to differentiate the two analytes.

The Causality: Selectivity is a measure of how differently two analytes interact with the stationary and mobile phases. Since Ofloxacin and its dehydro impurity are structurally similar, a standard C18 column with a simple acetonitrile/water mobile phase may not provide enough differential interaction. We must introduce chemical variables that can exploit their subtle structural differences.

Step-by-Step Troubleshooting Protocol:

  • Manipulate Mobile Phase pH (Highest Impact): The ionization state of an analyte is a powerful driver of its retention in reversed-phase HPLC.[7][8] Ofloxacin has two pKa values (pKa1 ≈ 6.0 for the carboxylic acid and pKa2 ≈ 8.3 for the piperazine nitrogen).[9] The this compound shares these ionizable groups. By adjusting the mobile phase pH, you can alter the charge state of these molecules, which dramatically affects their hydrophobicity and interaction with the C18 stationary phase.

    • Action: Prepare mobile phases with buffered aqueous components at different pH values. A good starting range is pH 2.5, 3.5, and 6.5.

    • Rationale:

      • At pH < 3 , the carboxylic acid is protonated (neutral), and the piperazine ring is protonated (positive charge). This condition often provides good peak shape for basic compounds like Ofloxacin by suppressing unwanted interactions with silica.

      • Around pH 6 , the carboxylic acid will be deprotonated (negative charge), creating a zwitterionic molecule. This change in charge distribution can significantly alter retention relative to the dehydro impurity.

    • Protocol: Use a consistent buffer (e.g., 20 mM phosphate or acetate) and adjust the pH with an appropriate acid (e.g., phosphoric acid).[4][10]

  • Change the Organic Modifier: If pH adjustment alone is insufficient, the choice of organic solvent can introduce different selectivity.

    • Action: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa.

    • Rationale: ACN and MeOH have different properties. ACN is aprotic, while MeOH is a protic solvent capable of hydrogen bonding. These differences can lead to altered interactions with the analytes and the stationary phase, thus changing selectivity (α).

  • Consider a Different Stationary Phase: If mobile phase optimization fails, the stationary phase chemistry is the next logical step.

    • Action: Move from a standard C18 column to one with a different retention mechanism.

    • Recommended Alternatives:

      • Phenyl-Hexyl Phase: Offers π-π (pi-pi) interactions with the aromatic rings of the fluoroquinolones, providing a completely different selectivity profile.

      • Pentafluorophenyl (PFP) Phase: Provides a combination of hydrophobic, aromatic, and dipole-dipole interactions, making it extremely effective for separating closely related isomers and structurally similar compounds.

Q2: I can see two peaks, but they are poorly resolved (Resolution < 1.5). How can I improve the separation?

Answer: Partial resolution is a great starting point. It means you have some selectivity (α > 1). Now, you need to enhance this separation by optimizing for efficiency (N) and retention (k), in addition to fine-tuning selectivity. The goal is to make the peaks narrower and move them further apart.

The Resolution Equation: Rs = ¼(α-1)(√N)(k/(1+k))[11] This equation shows that resolution is a function of selectivity (α), efficiency (N), and retention factor (k). A small improvement in each can have a multiplicative effect on the final resolution.

Optimization Workflow

Resolution_Optimization Start Poor Resolution (Rs < 1.5) Check_k Is Retention Factor (k) between 2 and 10? Start->Check_k Adjust_Organic Adjust % Organic Modifier (e.g., ACN, MeOH) Check_k->Adjust_Organic No Optimize_Alpha Fine-Tune Selectivity (α) Check_k->Optimize_Alpha Yes Adjust_Organic->Check_k pH_Tune Small pH adjustments (± 0.2 units) Optimize_Alpha->pH_Tune Solvent_Tune Try ACN/MeOH mixtures Optimize_Alpha->Solvent_Tune Optimize_N Improve Efficiency (N) Flow_Rate Decrease Flow Rate Optimize_N->Flow_Rate Temperature Increase Column Temperature (e.g., to 35-40°C) Optimize_N->Temperature Column_Params Use longer column or smaller particle size Optimize_N->Column_Params pH_Tune->Optimize_N Solvent_Tune->Optimize_N End Resolution Achieved (Rs ≥ 1.5) Flow_Rate->End Temperature->End Column_Params->End

Caption: Workflow for improving partial peak resolution.

Detailed Actions:

  • Optimize Retention (k): Aim for a retention factor between 2 and 10 for both analytes. Peaks that elute too early (k < 2) are often poorly resolved.

    • Action: If peaks are eluting too quickly, decrease the percentage of the organic modifier in the mobile phase. If they are eluting too late, increase it.[11]

  • Improve Column Efficiency (N): Efficiency relates to the narrowness of the peaks. Sharper peaks are easier to resolve.

    • Decrease Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) gives more time for mass transfer, often resulting in sharper peaks and better resolution.

    • Increase Column Temperature: Operating at a slightly elevated temperature (e.g., 35-40 °C) reduces mobile phase viscosity, which improves diffusion and can lead to sharper peaks. It may also slightly alter selectivity.

    • Minimize Extra-Column Volume: Ensure connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Long or wide tubing can cause significant peak broadening.[12]

Q3: My Ofloxacin peak is tailing severely, which is compromising resolution and integration. What is the cause and how do I fix it?

Answer: Peak tailing for Ofloxacin, a basic compound, is a classic sign of undesirable secondary interactions with the stationary phase, specifically with exposed silanol groups on the silica backbone of the column.

The Causality: At mid-range pH, residual silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻). The positively charged piperazine group of Ofloxacin can then interact with these negative sites via ion exchange, which is a stronger retention mechanism than the intended reversed-phase partitioning. This leads to a portion of the analyte being held too strongly, resulting in a tailed peak.

Troubleshooting Protocol for Peak Tailing

Tailing_Peak_Troubleshooting Start Ofloxacin Peak Tailing Cause Primary Cause: Secondary Silanol Interactions Start->Cause Solution1 Lower Mobile Phase pH (e.g., pH < 3.0) Cause->Solution1 Solution2 Use a Competing Base (e.g., 0.1% TFA or TEA) Cause->Solution2 Solution3 Use a Modern, High-Purity End-Capped Column Cause->Solution3 Solution4 Check for Column Overload Cause->Solution4 Result Symmetric Peak Shape Solution1->Result Solution2->Result Solution3->Result Reduce_Conc Reduce Injection Concentration or Volume Solution4->Reduce_Conc Yes Solution4->Result No Reduce_Conc->Result

Caption: Decision tree for troubleshooting Ofloxacin peak tailing.

Solutions Ranked by Ease of Implementation:

  • Lower Mobile Phase pH: This is the most effective and common solution.

    • Action: Adjust the mobile phase to a pH of 3.0 or lower using an acid like phosphoric acid or formic acid.[13]

    • Why it Works: At low pH, the silanol groups are fully protonated (Si-OH), making them neutral and unable to engage in strong ionic interactions with the protonated Ofloxacin molecule.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed to minimize this issue.

    • Action: Ensure you are using a column from a reputable manufacturer that is specified as "high-purity silica" and "fully end-capped." End-capping is a process that covers most of the residual silanol groups with a non-polar cap (e.g., trimethylsilyl group).

    • Why it Works: Fewer exposed silanols mean fewer sites for secondary interactions.

  • Check for Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase and cause peak distortion, including tailing.[12]

    • Action: Perform a dilution series. Inject your current concentration, then inject samples at 1/2 and 1/10th the concentration.

    • Why it Works: If the peak shape improves significantly at lower concentrations, you are experiencing mass overload. You must either dilute your sample or reduce the injection volume.

Summary of Key Method Parameters and Troubleshooting

The table below consolidates the key experimental variables and provides a quick-reference guide for troubleshooting.

Problem Primary Cause(s) Recommended Actions (in order of priority)
Co-elution / No Separation Poor Selectivity (α)1. Adjust Mobile Phase pH: Screen pH 2.5-6.5.[7] 2. Change Organic Modifier: Switch between Acetonitrile and Methanol. 3. Change Stationary Phase: Try a Phenyl-Hexyl or PFP column.
Poor Resolution (Rs < 1.5) Sub-optimal Selectivity (α), Efficiency (N), or Retention (k)1. Optimize Retention (k): Adjust % organic to get k between 2-10.[11] 2. Improve Efficiency (N): Decrease flow rate, increase temperature.[14] 3. Fine-tune Selectivity (α): Make small (±0.2) pH adjustments.
Peak Tailing (Ofloxacin) Secondary interactions with silanol groups1. Lower Mobile Phase pH: Adjust to pH < 3.0. 2. Use a High-Purity, End-Capped Column. 3. Check for Mass Overload: Reduce sample concentration/injection volume.[12]
Broad Peaks (Both Analytes) Poor Efficiency (N)1. Check for Extra-Column Volume: Use shorter, narrower tubing.[15] 2. Check for Sample Solvent Mismatch: Dissolve sample in mobile phase. 3. Column Contamination: Flush column or replace if necessary.[14]
Starting Method Recommendations

For scientists beginning method development, the following conditions provide a robust starting point based on established literature for fluoroquinolones.

Parameter Recommended Starting Condition
Column High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient/Isocratic Start with Isocratic at 80:20 (A:B). Adjust as needed to achieve k ≈ 2-10.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 294 nm[4][10]
Injection Volume 10 µL
Sample Diluent Mobile Phase or Water:Acetonitrile (50:50)

This guide provides a logical, science-backed framework for method development and troubleshooting. By systematically addressing selectivity, efficiency, and retention, you can develop a robust and reliable HPLC method for the critical separation of Ofloxacin and its 2,3-Dehydro impurity.

References
  • Prajapati, Y. K., et al. (2011). Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. Scholars Research Library. Available at: [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of ofloxacin and its related impurities. Available at: [Link]

  • Attimarad, M. V., & Alnajjar, A. O. (2013). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Patel, D. B., et al. (2012). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Attimarad, M. V., & Alnajjar, A. O. (2013). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. National Center for Biotechnology Information. Available at: [Link]

  • Agilent Technologies, Inc. (2010). LC Troubleshooting Series: Peak Broadening. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ofloxacin, D-. PubChem. Available at: [Link]

  • Rey-Giménez, R., et al. (2007). HPLC separation and quantification of ofloxacin enantiomers in rabbit plasma. Application to pharmacokinetic studies. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Ofloxacin-impurities. Available at: [Link]

  • Filist, M., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ofloxacin. PubChem. Available at: [Link]

  • Kumar, A., et al. (2010). Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Taylor & Francis Online. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • Veeprho. (n.d.). Ofloxacin EP Impurity A. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of ofloxacin. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Semantic Scholar. (n.d.). Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Sravani, G., et al. (2020). Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • American Laboratory. (2007). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad?. Available at: [Link]

  • Wikipedia. (n.d.). Ofloxacin. Available at: [Link]

  • Khan, M. A., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. PubMed. Available at: [Link]

  • Alfa Omega Pharma. (n.d.). Ofloxacin Impurities. Available at: [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Stability-indicating hplc method for determination of ofloxacin in bulk drug and tablets using trifluoroacetate as counter anions. Available at: [Link]

  • SynZeal. (n.d.). Ofloxacin EP Impurity D. Available at: [Link]

Sources

Navigating the Chromatographic Maze: A Technical Support Guide for Ofloxacin Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of Ofloxacin and its impurities. As researchers, scientists, and drug development professionals, you are aware that ensuring the purity of active pharmaceutical ingredients (APIs) like Ofloxacin is paramount for safety and efficacy. This guide is designed to be a practical resource, moving beyond mere procedural lists to provide in-depth, scientifically grounded solutions to the common and complex challenges encountered during the chromatographic analysis of Ofloxacin.

Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, presents a unique set of analytical hurdles due to its chiral nature and the structural similarity of its potential impurities.[1] These impurities can arise from the manufacturing process, degradation, or transportation and storage.[2] This guide will equip you with the expertise to troubleshoot separation issues, develop robust methods, and ensure the integrity of your analytical data.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific rationale behind them.

Q1: I'm observing poor resolution between Ofloxacin and its primary impurity, Desfluoro-Ofloxacin (Ofloxacin Related Compound A). How can I improve this separation?

A1: This is a frequent challenge due to the close structural similarity of the two compounds. Here’s a systematic approach to enhance resolution:

  • Mobile Phase pH Optimization: The pKa values of Ofloxacin and its impurities are critical. Ofloxacin has two pKa values, approximately 6.1 (carboxyl group) and 8.3 (piperazinyl group). A slight adjustment in the mobile phase pH can significantly alter the ionization state of the molecules and, consequently, their retention on a reversed-phase column.

    • The Science: At a pH below the pKa of the carboxyl group, the molecule is more positively charged, leading to stronger interaction with the stationary phase. Conversely, at a pH above the pKa of the piperazinyl group, the molecule is more neutral. Experimenting with a pH range between 2.5 and 4.0 is often effective. A lower pH, such as the 2.2 recommended in the USP monograph, ensures that the carboxyl group is protonated, which can improve peak shape and resolution from closely related impurities.[3][4]

  • Organic Modifier Selection and Concentration: While acetonitrile is a common choice, methanol can sometimes offer different selectivity due to its hydrogen-bonding capabilities.

    • The Science: Methanol is a protic solvent and can engage in different intermolecular interactions with the analytes compared to the aprotic acetonitrile. This can alter the elution order or increase the separation factor (α). Systematically evaluating different ratios of acetonitrile/water and methanol/water is recommended.

  • Gradient Elution: If isocratic elution fails to provide adequate separation, a shallow gradient can be employed.

    • The Science: A shallow gradient, where the percentage of the organic solvent is increased slowly over time, allows for better separation of closely eluting peaks. This is particularly useful for separating a complex mixture of impurities with varying polarities.[2]

Q2: My Ofloxacin peak is exhibiting significant tailing. What are the likely causes and how can I rectify this?

A2: Peak tailing for basic compounds like Ofloxacin is often due to secondary interactions with the stationary phase. Here’s how to troubleshoot:

  • Silanol Interactions: The primary cause is often the interaction of the basic piperazinyl group of Ofloxacin with acidic residual silanol groups on the silica-based stationary phase.[5]

    • The Solution:

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a lower concentration of accessible silanol groups.[5] End-capping, a process where residual silanols are chemically bonded with a small silane, further minimizes these interactions.

      • Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can effectively mask the silanol groups.[5] A concentration of 10-25 mM TEA, with the pH adjusted with an acid like phosphoric acid, is a good starting point. Be aware that TEA can suppress ionization in mass spectrometry.[5]

      • Lower Mobile Phase pH: As mentioned previously, a low pH (e.g., 2.2-3.0) will protonate the silanol groups, reducing their ability to interact with the protonated Ofloxacin molecule.[3][6]

  • Column Overload: Injecting too much sample can lead to peak distortion.[7][8]

    • The Solution: Reduce the injection volume or the concentration of the sample. If the peak shape improves, mass overload was the likely issue.[8]

  • Column Void or Contamination: A void at the head of the column or strongly retained contaminants can also cause peak tailing.[9]

    • The Solution: Reversing and flushing the column (if permitted by the manufacturer) can sometimes resolve contamination. If a void is suspected, the column may need to be replaced. Using a guard column is a cost-effective way to protect the analytical column from strongly retained sample components.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study for Ofloxacin

A forced degradation study is essential for developing a stability-indicating method.[10][11]

Objective: To generate potential degradation products of Ofloxacin under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve Ofloxacin in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve Ofloxacin in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat an aqueous solution of Ofloxacin with 3% H₂O₂ at room temperature for 24 hours. Ofloxacin is known to be particularly susceptible to oxidative degradation.[12]

  • Thermal Degradation: Expose solid Ofloxacin powder to 105°C for 24 hours.[10]

  • Photolytic Degradation: Expose an aqueous solution of Ofloxacin to UV light (254 nm) for 24 hours.[13]

  • Analysis: Neutralize the acid and base-stressed samples before injection. Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Expected Outcome: The chromatograms should show the main Ofloxacin peak well-resolved from any degradation product peaks, demonstrating the method's specificity.

Frequently Asked Questions (FAQs)

Q1: What are the key impurities of Ofloxacin I should monitor?

A1: Besides Desfluoro-Ofloxacin (Ofloxacin Related Compound A), other potential impurities include Ofloxacin N-oxide, decarboxylated Ofloxacin, and various process-related impurities.[14][15] The specific impurities to monitor will depend on the synthetic route and storage conditions.

Q2: What are the typical starting conditions for developing a reversed-phase HPLC method for Ofloxacin and its impurities?

A2: A good starting point, based on the USP monograph and published literature, is as follows:[3][4]

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.025 M Phosphate buffer, pH adjusted to 2.2 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 10-40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection UV at 294 nm

Q3: How do I approach the chiral separation of Ofloxacin enantiomers (Levofloxacin and Dextrofloxacin)?

A3: Chiral separation is crucial as the S-(-)-enantiomer (Levofloxacin) possesses the majority of the antibacterial activity.[13][16]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective. Cyclodextrin-based columns have also shown excellent enantioseparation for Ofloxacin.[17][18]

  • Mobile Phase: The choice of mobile phase depends on the CSP.

    • Normal Phase: Mixtures of hexane/isopropanol or hexane/ethanol are common.

    • Reversed Phase: Acetonitrile or methanol with aqueous buffers are used.

    • Polar Organic Mode: Using a single organic solvent like methanol or acetonitrile can also be effective.

  • Method Development: A screening approach, testing a variety of CSPs with different mobile phase compositions, is the most efficient way to find the optimal separation conditions.[19] Ionic liquid-assisted ligand-exchange chromatography has also been reported as a successful technique.[20]

Visualizing Chromatographic Workflows

To aid in your troubleshooting and method development, the following diagrams illustrate key decision-making processes.

Troubleshooting_Peak_Resolution start Poor Resolution Observed ph_opt Optimize Mobile Phase pH (e.g., 2.5 - 4.0) start->ph_opt Initial Step org_mod Evaluate Organic Modifier (Acetonitrile vs. Methanol) ph_opt->org_mod If still co-eluting success Resolution Achieved ph_opt->success gradient Implement Shallow Gradient org_mod->gradient For complex mixtures org_mod->success column_chem Try a Different Column Chemistry (e.g., Phenyl-Hexyl) gradient->column_chem If selectivity is the issue gradient->success column_chem->success

Caption: A logical workflow for troubleshooting poor peak resolution.

Chiral_Separation_Strategy cluster_modes Mobile Phase Screening start Chiral Separation of Ofloxacin Required csp_screen Screen Chiral Stationary Phases (CSPs) (Polysaccharide, Cyclodextrin) start->csp_screen normal_phase Normal Phase (Hexane/Alcohol) csp_screen->normal_phase Evaluate reversed_phase Reversed Phase (ACN/Buffer) csp_screen->reversed_phase Evaluate polar_organic Polar Organic (Methanol or ACN) csp_screen->polar_organic Evaluate optimize Optimize Mobile Phase Composition & Temperature normal_phase->optimize reversed_phase->optimize polar_organic->optimize success Baseline Separation Achieved optimize->success

Caption: A decision tree for developing a chiral separation method.

References

  • Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products. [Link]

  • Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. [Link]

  • A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. [Link]

  • HPLC chromatogram of ofloxacin and its related impurities. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Ofloxacin. [Link]

  • Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. [Link]

  • Chromatogram of ofloxacin tablet sample under oxidation degradation. [Link]

  • Semi-preparative Enantiomeric Separation of Ofloxacin by HPLC. [Link]

  • Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. [Link]

  • Validated Analytical Method for Multicomponent Analysis of Famotidine and Ofloxacin in Bulk drug and Tablet Formulation by using UV-Visible Spectrophotometer and RP-HPLC. [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Ofloxacin - Definition, Identification, Assay - USP 2025. [Link]

  • Highly Effective Removal of Ofloxacin from Water with Copper-Doped ZIF-8. [Link]

  • Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. [Link]

  • Semi-Preparative Enantiomeric Separation of Ofloxacin by HPLC. [Link]

  • A study of ofloxacin and levofloxacin photostability in aqueous solutions. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Tackling Common Challenges in Chromatography. [Link]

  • Cleaning validation of ofloxacin on pharmaceutical manufacturing equipment and validation of desired HPLC method. [Link]

  • Semi-Preparative Enantiomeric Separation of Ofloxacin by HPLC. [Link]

  • USP Monographs: Ofloxacin. [Link]

  • Chiral Separation Using SFC and HPLC. [Link]

Sources

Minimizing the formation of 2,3-Dehydro Ofloxacin during drug storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing the Formation of 2,3-Dehydro Ofloxacin During Drug Storage

Welcome to the Technical Support Center for Ofloxacin Stability. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the degradation of ofloxacin, with a specific focus on minimizing the formation of the this compound impurity during storage. As Senior Application Scientists, we have compiled this guide to provide both foundational knowledge and practical, field-proven troubleshooting strategies to ensure the integrity of your ofloxacin formulations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of ofloxacin and the formation of this compound.

Q1: What is this compound and why is it a concern?

A1: this compound is a degradation product of ofloxacin characterized by a double bond in the oxazine ring. Its presence in a drug product is a critical quality attribute as it indicates instability and can potentially impact the safety and efficacy of the medication. Regulatory bodies require that impurities in pharmaceutical products are identified, quantified, and controlled within acceptable limits.

Q2: What are the primary factors that lead to the formation of this compound?

A2: The formation of this compound is primarily attributed to oxidative and photolytic degradation.[1][2] Ofloxacin is susceptible to degradation under conditions of high humidity, elevated temperatures, exposure to light, and in the presence of oxidizing agents.[1] The dehydrogenation process, leading to the formation of the 2,3-dehydro impurity, is a likely consequence of these stress factors.

Q3: How does pH influence the stability of Ofloxacin?

A3: The pH of a formulation can significantly impact the stability of ofloxacin. While specific studies on the effect of pH on this compound formation are not abundant, it is known that pH can influence the rate of both oxidative and photolytic degradation of fluoroquinolones. Generally, ofloxacin exhibits greater stability in acidic to neutral conditions.

Q4: Are there any known excipients that can either promote or inhibit the degradation of Ofloxacin?

A4: Yes, excipient choice is critical. Some excipients can introduce residual moisture or reactive impurities that may accelerate degradation. Conversely, the inclusion of antioxidants can help mitigate oxidative degradation, a key pathway to this compound formation. The use of chelating agents, such as disodium edetate, can also be beneficial by sequestering metal ions that can catalyze oxidation.[3]

Q5: What are the regulatory expectations for controlling impurities like this compound?

A5: Regulatory agencies such as the FDA and EMA, following ICH guidelines (Q3A/R2 and Q3B/R2), require that all impurities above a certain threshold be reported, identified, and qualified. The specific limits depend on the maximum daily dose of the drug. For any new degradation product, a thorough toxicological assessment may be required if it exceeds the qualification threshold.

II. Troubleshooting Guide: Experimental & Formulation Challenges

This section provides in-depth troubleshooting for specific issues you may encounter during your research and development.

Issue 1: Unexpected Peaks Observed During HPLC Analysis of Ofloxacin Stability Samples

Symptoms:

  • A new peak is observed eluting close to the main ofloxacin peak in your chromatogram.

  • The area of this new peak increases over time in your stability study.

Potential Cause: This new peak could be this compound or another degradation product. Oxidative or photolytic stress during storage is the likely culprit.

Troubleshooting Workflow:

G start Unexpected Peak in HPLC check_method Verify HPLC Method Specificity (Forced Degradation Study) start->check_method characterize_peak Peak Characterization (LC-MS, NMR) check_method->characterize_peak Method is Specific identify_source Identify Degradation Source (Oxidation, Photolysis, etc.) characterize_peak->identify_source Peak Identified as This compound reformulate Reformulate to Mitigate (Add Antioxidants, Chelating Agents) identify_source->reformulate packaging Optimize Packaging (Light-Protective, Inert Headspace) identify_source->packaging retest Retest Stability reformulate->retest packaging->retest

Caption: Troubleshooting workflow for identifying and addressing unknown peaks in HPLC.

Detailed Steps:

  • Confirm Method Specificity: Perform a forced degradation study on a pure ofloxacin standard. Expose it to acid, base, oxidative (e.g., H2O2), thermal, and photolytic stress conditions.[4] Your HPLC method should be able to resolve ofloxacin from all resulting degradation products.

  • Characterize the Impurity: If the retention time of the unknown peak matches a peak generated during forced degradation (especially oxidative or photolytic stress), proceed with characterization. Utilize techniques like LC-MS to determine the mass of the impurity. A mass corresponding to ofloxacin minus two hydrogen atoms is indicative of this compound. Further structural confirmation can be achieved using NMR spectroscopy.

  • Isolate the Cause:

    • Oxidation: If the impurity is prominent in samples stressed with an oxidizing agent, oxidative degradation is the primary pathway.

    • Photodegradation: If the impurity appears or increases significantly upon exposure to light, photolytic degradation is the cause.[1]

  • Mitigation Strategies:

    • Reformulation: Consider the addition of antioxidants (e.g., butylated hydroxytoluene, ascorbic acid) or a chelating agent (e.g., disodium edetate) to your formulation.[3]

    • Packaging: Ensure the use of light-protective primary packaging (e.g., amber vials, opaque blisters). For oxygen-sensitive formulations, consider packaging under an inert atmosphere (e.g., nitrogen).

Issue 2: Failure to Meet Stability Specifications for Ofloxacin Solid Dosage Forms

Symptoms:

  • Assay of ofloxacin decreases below the acceptable limit (e.g., 95%) during accelerated stability studies.

  • Total impurities exceed the specified threshold.

Potential Cause: Inherent instability of the drug substance, incompatible excipients, or inadequate packaging leading to the formation of this compound and other degradants.

Preventative Measures & Formulation Strategy:

G start Ofloxacin Formulation Development excipient Excipient Compatibility Study start->excipient formulation Formulation Optimization excipient->formulation Compatible Excipients Identified antioxidant Incorporate Antioxidants/ Chelating Agents formulation->antioxidant packaging Select Protective Packaging antioxidant->packaging stability Conduct ICH Stability Studies packaging->stability

Caption: Proactive strategy for developing a stable Ofloxacin formulation.

Detailed Steps:

  • Excipient Compatibility Studies: Before finalizing your formulation, conduct compatibility studies with all proposed excipients. Blend binary mixtures of ofloxacin and each excipient, and store them under accelerated conditions (e.g., 40°C/75% RH). Analyze the samples at predetermined time points for the appearance of degradation products.

  • Formulation Optimization:

    • Binders and Fillers: Choose excipients with low moisture content and minimal reactive impurities.

    • pH Modifiers: If applicable, use buffering agents to maintain an optimal pH that favors ofloxacin stability.

  • Incorporate Stabilizers:

    • Antioxidants: To prevent oxidative degradation, consider adding antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or ascorbic acid.

    • Chelating Agents: To mitigate catalysis of oxidation by trace metal ions, include a chelating agent like edetate disodium (EDTA).[3]

  • Packaging Selection: The primary packaging is the first line of defense.

    • Moisture Protection: Use packaging with a high moisture barrier, such as Aclar® or PVdC-coated PVC blisters.

    • Light Protection: Utilize opaque or amber-colored packaging materials to protect against photolytic degradation.

III. Experimental Protocols

This section provides detailed protocols for key experiments discussed in this guide.

Protocol 1: Forced Degradation Study of Ofloxacin

Objective: To generate potential degradation products of ofloxacin under various stress conditions to aid in the development and validation of a stability-indicating analytical method.

Materials:

  • Ofloxacin reference standard

  • Hydrochloric acid (1N)

  • Sodium hydroxide (1N)

  • Hydrogen peroxide (30%)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of ofloxacin in 10 mL of 1N HCl. Reflux for 6 hours. Cool, neutralize with 1N NaOH, and dilute to a suitable concentration with mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of ofloxacin in 10 mL of 1N NaOH. Reflux for 6 hours. Cool, neutralize with 1N HCl, and dilute to a suitable concentration with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of ofloxacin in 10 mL of 30% H2O2. Store at room temperature for 24 hours. Dilute to a suitable concentration with mobile phase.

  • Thermal Degradation: Place 10 mg of solid ofloxacin in an oven at 105°C for 24 hours. Dissolve the resulting powder and dilute to a suitable concentration with mobile phase.

  • Photolytic Degradation: Expose a solution of ofloxacin (1 mg/mL in mobile phase) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method for Ofloxacin and this compound

Objective: To develop a robust HPLC method for the separation and quantification of ofloxacin from its degradation product, this compound.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (20:80 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 294 nm
Column Temperature 30°C
Injection Volume 20 µL

Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity (using forced degradation samples)

  • Linearity (over a range of concentrations)

  • Accuracy (% recovery)

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness (small variations in method parameters)

IV. Summary of Key Stability Factors and Mitigation Strategies

Degradation Pathway Contributing Factors Primary Degradant Mitigation Strategies
Oxidation Oxygen, trace metal ions, high temperatureThis compound (proposed)- Inclusion of antioxidants (BHA, BHT)- Addition of chelating agents (EDTA)[3]- Packaging under inert atmosphere (N2)
Photodegradation Exposure to UV and visible lightThis compound (proposed) and others- Use of light-protective primary packaging (amber, opaque)[5]- Film coating with UV-absorbing agents[5]
Hydrolysis Extreme pH (acidic or alkaline), moistureVarious hydrolytic products- Formulation at optimal pH- Use of excipients with low moisture content- High moisture barrier packaging

V. References

  • Zivanovic, L., Zigic, G., & Zecevic, M. (2006). Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products. Journal of Chromatography A, 1119(1-2), 224-230.

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).

  • Torniainen, K., Tammilehto, S., & Ulvi, V. (1996). Photoreactivity of biologically active compounds. XVIII. Photostability of ofloxacin in the solid state and in a tablet formulation. International Journal of Pharmaceutics, 131(2), 229-236.

  • CN101693008A - Ofloxacin injection and preparation process thereof. (n.d.). Google Patents.

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).

  • Wysocka, M., Gębka, K., & Koba, M. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. Chemistry Central Journal, 7(1), 133.

  • Patel, D. P., et al. (2012). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 458-462.

  • Nair, A., et al. (2016). The Effect of Primary Packaging on the Physical Degradation of Metformin, Lisinopril, and Simvastatin Solid Doses During Patient Use When Stored at Different Temperature and Humidity Conditions. Pharmacopeial Forum, 42(4).

  • Torniainen, K., Tammilehto, S., & Ulvi, V. (1997). Photoreactivity of biologically active compounds. XVIII. Photostability of ofloxacin in the solid state and in a tablet formulation. Pharmazie, 52(1), 33-37.

  • Vasundhara, M., & Ganji, R. (2014). Stability indicating HPLC method for the simultaneous determination of ofloxacin and ketorolac tromethamine in pharmaceutical formulations. RSC Advances, 4(94), 52079-52086.

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • Tjoapack. (2024). The Impact of Packaging on the Stability and Shelf Life of Pharmaceuticals. Retrieved from [Link]

  • Rahangdale, Y. B., Kazi, F. S., Mahapatra, D. K., & Mahajan, U. N. (2020). Quality Assurance Analysis of Branded Marketed Preparation Vs. Generic Drug Product of Ofloxacin Tablets: Evaluation of Pharmaceutical Characteristics under Short-Term Accelerated Conditions. International Journal of Pharmaceutical Quality Assurance, 11(4), 461-471.

  • Al-Omar, M. A., et al. (2010). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Research Journal of Pharmacy and Technology, 3(4), 1124-1128.

  • Fain, J. F., et al. (2014). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 563-571.

  • Shah, S., et al. (2011). Formulation and in vitro evaluation of ofloxacin-ethocel controlled release matrix tablets prepared by wet granulation method: influence of co-excipients on drug release rates. Pakistan Journal of Pharmaceutical Sciences, 24(3), 255-261.

  • S. G. Vasantharaju, et al. (2021). Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC. International Journal of Pharmaceutical and Engineering Research, 55(2), 100.

  • Abdel-Gawad, S. A., et al. (2018). Structure elucidation and degradation kinetic study of Ofloxacin using surface enhanced Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 193, 11-17.

Sources

Strategies to enhance the stability of Ofloxacin formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ofloxacin formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Ofloxacin stability. Here, we will delve into the root causes of common stability issues and provide actionable, field-proven strategies to enhance the robustness of your formulations. Our approach is grounded in scientific principles and validated methodologies to ensure the integrity and efficacy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ofloxacin formulations?

Ofloxacin is susceptible to several degradation pathways, primarily photodegradation, oxidation, and pH-dependent hydrolysis. These can lead to a loss of potency, the formation of potentially toxic degradants, and changes in the physical appearance of the formulation, such as discoloration.

Q2: How does pH affect the stability of Ofloxacin?

The pH of a formulation is a critical factor governing the stability of Ofloxacin. Ofloxacin is a fluoroquinolone antibiotic with a carboxylic acid and a piperazine ring, making its solubility and stability pH-dependent. It is generally more stable in acidic to neutral pH ranges. Extreme alkaline conditions can accelerate hydrolytic degradation.

Q3: Is Ofloxacin sensitive to light?

Yes, Ofloxacin is known to be photosensitive. Exposure to ultraviolet (UV) light can induce photodegradation, leading to the formation of various degradation products and a decrease in antimicrobial activity.[1] This necessitates the use of light-protectant packaging for Ofloxacin formulations.

Q4: Can excipients in my formulation impact Ofloxacin's stability?

Absolutely. Certain excipients can interact with Ofloxacin, leading to instability. For instance, metal ions from excipients or container-closure systems can form chelates with Ofloxacin, potentially catalyzing oxidative degradation.[2] It is crucial to conduct thorough drug-excipient compatibility studies during pre-formulation.

Q5: What are the common degradation products of Ofloxacin?

Common degradation products include decarboxy ofloxacin, 9-piperazino ofloxacin, des-methyl ofloxacin, and ofloxacin-N-oxide.[3] The formation of these impurities is indicative of specific degradation pathways and can be monitored using stability-indicating analytical methods.

Troubleshooting Guide: Enhancing Ofloxacin Formulation Stability

This section provides a systematic approach to identifying and resolving common stability issues encountered during the development of Ofloxacin formulations.

Issue 1: Discoloration (Yellowing) and Potency Loss in Liquid Formulations

Potential Cause: This is often a hallmark of photodegradation or oxidative degradation. The quinolone ring system in Ofloxacin is susceptible to both light-induced and oxidative degradation, leading to the formation of colored degradants and a subsequent loss of active pharmaceutical ingredient (API).

Troubleshooting Workflow:

Sources

Technical Support Center: Method Robustness for Ofloxacin Stability-Indicating Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of robustness testing for Ofloxacin stability-indicating assays. As researchers and drug development professionals, you understand that a validated analytical method is the cornerstone of reliable stability data. However, robustness—the measure of a method's resilience to the small, inevitable variations of daily laboratory work—is what truly determines its long-term viability and inter-laboratory transferability.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios I have frequently encountered in the field. My goal is to move beyond mere procedural steps and delve into the causality behind experimental choices, grounding every recommendation in established scientific principles and regulatory expectations.

Section 1: Foundational Concepts in Robustness Testing

This section addresses the fundamental "what" and "why" of robustness testing, specifically tailored to the unique chemical properties of Ofloxacin.

Q1: What is method robustness, and why is it more than just a box-checking exercise for a stability-indicating assay?

A: Method robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1] For a stability-indicating method, this is not a trivial pursuit; it is the ultimate stress test of the method itself. A stability-indicating assay must unequivocally separate the active pharmaceutical ingredient (API), Ofloxacin, from its degradation products.[2][3] If minor shifts in parameters—like a slight drift in mobile phase pH or a small change in column temperature—cause a degradation product to co-elute with the parent peak, the method's primary function is compromised.

Think of it as a self-validating system: a truly robust method provides an indication of its own reliability during normal usage, ensuring that the stability data you generate today will be consistent with the data generated by a different analyst, on a different instrument, next month. This is a core expectation of regulatory bodies like the ICH.[1][4][5]

Q2: Ofloxacin seems straightforward to analyze. Are there specific properties that make robustness testing particularly critical?

A: Yes, Ofloxacin possesses key physicochemical properties that demand careful attention during robustness testing. Its structure contains both a carboxylic acid and a piperazinyl group, giving it two pKa values (approximately 6.0 for the acid and 8.3 for the piperazinyl nitrogen).[6] This zwitterionic nature makes its retention behavior in reversed-phase HPLC highly sensitive to the pH of the mobile phase.

A small, unintentional variation in buffer preparation can shift the mobile phase pH, altering the ionization state of Ofloxacin and its degradation products. This can lead to significant, unpredictable shifts in retention time and selectivity, potentially masking impurity peaks or causing incorrect quantification. Therefore, the robustness of the mobile phase buffer system is paramount.

Q3: I'm designing a robustness study for my Ofloxacin RP-HPLC method. Which parameters are considered essential to investigate according to ICH guidelines?

A: The ICH Q2(R2) guideline provides a framework, but the specific parameters depend on your method (e.g., HPLC, GC, etc.).[4] For a typical reversed-phase HPLC assay for Ofloxacin, your investigation should be centered on the parameters most likely to influence chromatographic behavior.

The following table outlines a standard set of parameters, typical variations, and common acceptance criteria. The specific limits should be justified based on your method's performance and the analytical target profile (ATP).[7]

ParameterTypical VariationCommon Acceptance Criteria (for System Suitability)Causality Behind Selection
Mobile Phase pH ± 0.1 - 0.2 unitsRetention Time (RT) %RSD < 2.0%; Tailing Factor ≤ 1.5; Resolution > 2.0 between Ofloxacin and closest degradant.Directly impacts the ionization state and retention of Ofloxacin and its polar/ionizable degradants.[6]
Mobile Phase Organic Composition ± 2% absolute (e.g., 30% Acetonitrile -> 28% & 32%)RT %RSD < 5.0%; Resolution > 2.0.Affects the elution strength of the mobile phase, directly influencing retention times and selectivity.
Column Temperature ± 5 °CRT %RSD < 2.0%; Peak Asymmetry remains within validated limits.Influences solvent viscosity and mass transfer kinetics, which can affect retention time, peak shape, and efficiency.
Flow Rate ± 0.1 mL/minRT %RSD < 5.0%; Peak Area %RSD < 2.0%.Directly and predictably alters retention times and can impact column pressure and peak height.
Wavelength ± 2 nmPeak Area %RSD < 2.0%; No significant change in peak purity/homogeneity.Verifies that small drifts in the detector do not disproportionately affect the quantification of Ofloxacin vs. its degradants, which may have different UV maxima.
Column Batch/Lot Different lots/batches of the same column typeAll SST parameters must pass.Assesses the method's resilience to minor variations in stationary phase manufacturing, a common source of inter-laboratory variability.

Section 2: Troubleshooting Common Chromatographic Issues During Robustness Testing

This section provides practical, cause-and-effect solutions to problems that frequently arise when a method's robustness is challenged.

Q4: Problem: Unstable Ofloxacin Retention Times

"During my robustness study, I varied the mobile phase pH by ±0.2 units, and the retention time of Ofloxacin shifted by over 15%. Why is it so sensitive, and how can I control this?"

A: This is a classic and expected challenge due to Ofloxacin's zwitterionic nature, as discussed in Q2. Your mobile phase pH is likely set too close to one of Ofloxacin's pKa values (~6.0 or ~8.3). On this steep part of the titration curve, even a minuscule change in pH causes a large change in the molecule's net charge, dramatically altering its interaction with the C18 stationary phase.

Solutions & Scientific Rationale:

  • Adjust Mobile Phase pH: The most robust solution is to adjust your mobile phase pH to be at least 1.5-2.0 units away from the nearest pKa. For Ofloxacin, a common and effective strategy is to use an acidic mobile phase with a pH between 2.5 and 3.5.[8][9] At this pH, the carboxylic acid is protonated (neutral) and the piperazinyl group is protonated (positive charge), leading to a stable, cationic form that provides consistent retention.

  • Increase Buffer Capacity: If you must work closer to a pKa, increase the concentration of your buffer (e.g., from 10mM to 25mM or 50mM phosphate). A higher buffer concentration provides greater resistance to pH shifts, making your method more robust against minor errors in preparation or CO₂ absorption from the air.

Q5: Problem: Poor Peak Shape (Tailing)

"My Ofloxacin peak shows acceptable symmetry (Tailing Factor < 1.2) with the standard solution. However, after subjecting it to oxidative stress (H₂O₂), the peak tails significantly (Tailing Factor > 1.8). What is happening?"

A: This is a strong indicator of secondary interactions, a common issue with amine-containing compounds like Ofloxacin. The tailing is likely caused by the interaction of the positively charged piperazinyl group with acidic, deprotonated silanol groups on the silica backbone of the stationary phase.[10][11] The reason it worsens with stressed samples is twofold:

  • Matrix Effects: Degradation products can alter the sample matrix, exacerbating these secondary interactions.

  • Co-elution: A small, tailing degradation product may be hiding under the main Ofloxacin peak, artificially worsening its apparent tailing factor.

Solutions & Scientific Rationale:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping (where residual silanols are chemically bonded with a small silylating agent) are essential. These columns present a more inert surface, minimizing silanol interactions.

  • Employ a Competing Amine: Add a small amount of a competing amine, like triethylamine (TEA) or dimethyloctylamine (DMOA), to the mobile phase at a concentration of 0.1-0.2%. These agents are "silanol blockers"; they preferentially bind to the active silanol sites, preventing Ofloxacin from interacting with them and thereby improving peak shape.

  • Lower Mobile Phase pH: As mentioned in Q4, operating at a lower pH (e.g., pH 3.0) protonates the residual silanol groups, reducing their negative charge and minimizing their ability to interact with the cationic Ofloxacin.

Q6: Problem: Loss of Resolution

"My validated method has a resolution of 3.5 between Ofloxacin and its primary acid degradation product. In the robustness study, changing the mobile phase from 25% to 27% acetonitrile caused the resolution to drop to 1.4, failing the acceptance criterion of >2.0."

A: This indicates that the elution profiles of Ofloxacin and this specific degradant respond differently to changes in the mobile phase's organic strength. This is common when the two molecules have different polarities or functional groups. The degradant is likely more non-polar than Ofloxacin, so increasing the organic content of the mobile phase accelerates its elution more than it does for Ofloxacin, causing them to move closer together.

Solutions & Scientific Rationale:

  • Optimize Selectivity with a Different Organic Modifier: If robustness for organic ratio is a persistent issue, investigate changing the organic modifier. Replace acetonitrile with methanol (or use a ternary mixture). Acetonitrile and methanol have different solvent properties (dipole moment, hydrogen bonding capability) and can produce unique selectivities for closely eluting compounds. A method that is robust with one solvent may not be with another.

  • Re-evaluate the Stationary Phase: If mobile phase adjustments are insufficient, the column chemistry may not be optimal. Consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase. These stationary phases offer different interaction mechanisms (e.g., π-π interactions with the Phenyl phase) that can be exploited to separate structurally similar compounds.

  • Tighten the Method's Operating Range: If the method is otherwise satisfactory, the robustness study has successfully served its purpose by defining the limits of the method. The solution may be to tighten the acceptable operational range for the organic composition in your standard operating procedure (SOP) and justify this narrower range in your validation report.

Section 3: Experimental Design and Data Interpretation

A robust method is proven, not assumed. This section provides a practical workflow for designing, executing, and interpreting your robustness study.

Q8: How do I systematically design and execute a robustness study for my Ofloxacin assay?

A: A systematic approach is crucial. A one-factor-at-a-time (OFAT) approach is common and easy to interpret. Design of Experiments (DoE) is a more advanced and powerful alternative but is beyond the scope of this immediate guide.

Below is a step-by-step protocol for a typical OFAT robustness study.

Experimental Protocol: Robustness Study for Ofloxacin HPLC Assay

  • Define Parameters and Ranges: Based on the table in Q3, select the critical parameters and define the upper and lower limits for variation.

  • Prepare Mobile Phases and Solutions: Prepare a batch of mobile phase for the nominal (control) condition. Prepare separate, deliberately modified mobile phases for each variation (e.g., one at pH 2.8, one at pH 3.2). Prepare a single stock solution of Ofloxacin and a system suitability solution (which should include Ofloxacin and at least one known degradation product or impurity).

  • Establish Baseline Performance: Equilibrate the HPLC system with the nominal mobile phase. Perform a system suitability test (SST) by making at least five replicate injections of the SST solution. Verify that all SST parameters (retention time, peak area %RSD, resolution, tailing factor, plate count) pass your pre-defined criteria. This confirms the system is ready.

  • Execute the OFAT Study:

    • Control Injection: Inject the SST solution under nominal conditions.

    • Vary Parameter 1 (e.g., Flow Rate Low): Change only the flow rate to the lower limit (e.g., 0.9 mL/min). Allow the system to stabilize. Inject the SST solution.

    • Vary Parameter 1 (e.g., Flow Rate High): Change the flow rate to the upper limit (e.g., 1.1 mL/min). Allow stabilization. Inject the SST solution.

    • Return to Nominal: Re-set the flow rate to the nominal value (1.0 mL/min).

    • Repeat: Continue this process for each parameter, individually varying it to its low and high levels and analyzing the SST solution at each step.

  • Data Analysis: Tabulate the results for all SST parameters at each condition. Calculate the % change or %RSD relative to the nominal condition. Compare these results against your acceptance criteria.

The following diagram illustrates this logical workflow.

Robustness_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Parameters & Acceptance Criteria (ICH Q2) P2 Prepare Nominal & Varied Mobile Phases P1->P2 P3 Prepare System Suitability Solution (API + Degradants) P2->P3 E1 Equilibrate System at Nominal Conditions P3->E1 E2 Run Baseline SST (n=5 injections) E1->E2 E3 Does Baseline SST Pass? E2->E3 E4 Troubleshoot System/ Method E3->E4 No E5 Vary ONE Parameter (e.g., pH, Flow Rate) E3->E5 Yes E6 Inject SST Solution E5->E6 E7 Return to Nominal Conditions E6->E7 E8 Repeat for All Parameters E7->E8 E8->E5 No A1 Tabulate All SST Results (RT, Resolution, Tailing, etc.) E8->A1 Yes A2 Compare Results to Acceptance Criteria A1->A2 A3 Is Method Robust? A2->A3 A4 Method is Validated. Finalize Report. A3->A4 Yes A5 Method is NOT Robust. Re-develop or Tighten Operational Range. A3->A5 No

Caption: Workflow for a One-Factor-At-a-Time (OFAT) Robustness Study.

Q9: My method failed the robustness criteria for two parameters. What does this mean, and what are my options?

A: A robustness failure is not a dead end; it is a critical finding that helps you truly understand your method. It means the method, as currently defined, is not reliable enough for routine use. You have two primary paths forward:

  • Re-develop/Optimize the Method: This is the preferred scientific approach. The failure points directly to the weaknesses in your method. For example, if it failed on pH variation, your buffering system needs to be improved (see Q4). If it failed on organic ratio, the selectivity needs to be enhanced (see Q6). Go back to method development, address the specific weakness, and then re-run the robustness test on the improved method.

  • Tighten the Standard Operating Procedure (SOP): If re-development is not feasible, and the failures are only at the extreme ends of your test range, you can narrow the allowable operating range in the method's SOP. For example, instead of allowing a mobile phase composition of 25% ± 2%, you might restrict it to 25% ± 1%. This must be clearly stated and justified in your validation report. This approach essentially states that the method is robust, but only within a more tightly controlled set of parameters.

Section 4: A Note on Ofloxacin Degradation Pathways

Understanding the potential degradation products is key to designing a truly stability-indicating method. Forced degradation studies are used to generate these products.[2][8][12] Ofloxacin is susceptible to degradation under various stress conditions.

  • Acid/Base Hydrolysis: Can lead to modifications of the carboxylic acid and piperazinyl ring.

  • Oxidative Degradation: Ofloxacin is notably susceptible to oxidation, often leading to N-oxides on the piperazine ring and other changes.[13]

  • Photodegradation: Exposure to light can cause decarboxylation (loss of the COOH group) and cleavage of the piperazinyl ring.[14][15][16]

The diagram below illustrates some of the primary degradation pathways that your stability-indicating method must be able to resolve.

Degradation_Pathways cluster_stress cluster_products Primary Degradation Products Ofloxacin Ofloxacin P1 Piperazinyl Ring Opening/Modification P2 N-Oxide Formation P3 Decarboxylation (-COOH) Acid Acid Hydrolysis (e.g., HCl) Acid->P1 Leads to Oxidation Oxidation (e.g., H₂O₂) Oxidation->P2 Leads to Photolysis Photolysis (e.g., UV Light) Photolysis->P1 Photolysis->P3 Leads to

Caption: Simplified Degradation Pathways of Ofloxacin under Stress.

By anticipating these degradation products, you can ensure your method development includes challenges to separate them, leading to a truly robust and stability-indicating assay from the outset.

References

  • M. S. Charde, et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4). [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U. D. Neue. (n.d.). HPLC Troubleshooting Guide. Waters Corporation. [Link]

  • P. A. G. M. de Smet, et al. (2005). Simultaneous Determination of Ofloxacin and Ornidazole in Solid Dosage Form by RP-HPLC and HPTLC Techniques. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 539-545. [Link]

  • David Yazdi. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. [Link]

  • S. Roy, et al. (2018). Chromatogram of ofloxacin tablet sample under oxidation degradation. ResearchGate. [Link]

  • EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • A. K. Gupta, et al. (2011). Multiple Response Optimization of a HPLC Method for the Determination of Enantiomeric Purity of S-Ofloxacin. ResearchGate. [Link]

  • M. I. R. N. Villar, et al. (2005). HPLC separation and quantification of ofloxacin enantiomers in rabbit plasma. Application to pharmacokinetic studies. ResearchGate. [Link]

  • I. Michael, et al. (2012). Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. ResearchGate. [Link]

  • LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • S. A. M. E. M. Abdel-Lateef. (2015). Stability-indicating hplc method for determination of ofloxacin in bulk drug and tablets using trifluoroacetate as counter anions. ResearchGate. [Link]

  • S. S. Sonawane, et al. (2016). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Research Journal of Pharmacy and Technology. [Link]

  • EMA. (1996). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • R. S. Jadhav, et al. (2010). RP- HPLC Method for Simultaneous Estimation of Ofloxacin and Ornidazole from Bulk and Tablets. Research Journal of Science and Technology. [Link]

  • M. K. Rawat, et al. (2015). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica. [Link]

  • S. S. Sonawane, et al. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. ResearchGate. [Link]

  • Y. Chen, et al. (2022). Efficient Degradation of Ofloxacin by Magnetic CuFe2O4 Coupled PMS System: Optimization, Degradation Pathways and Toxicity Evaluation. MDPI. [Link]

  • S. Begum, et al. (2020). Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC. Semantic Scholar. [Link]

  • EMA. (2022). ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]

  • I. Michael, et al. (2012). Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. PubMed. [Link]

  • ResearchGate. (n.d.). Effect of mobile phase composition (acetonitrile:methanol:water) on the retention times of aflatoxins. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • R. Gayathri. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

  • Waters Corporation. (2022). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • S. B. Pednekar, et al. (2017). A RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF LEVOFLOXACIN HEMIHYDRATE AND ORNIDAZOLE IN BULK AND FORMULATION. World Journal of Pharmaceutical Research. [Link]

  • M. Alsante, et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • S. Sharma, et al. (2013). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Chromperfect. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (n.d.). Photodegradation pathways of ofloxacin. [Link]

  • S. Shabir. (2003). Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. [Link]

  • Pharma Guideline. (2018). Forced Degradation Study in Pharmaceuticals. YouTube. [Link]

  • D. Kumar, et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. [Link]

  • ResearchGate. (n.d.). Degradation pathways and by products in the photolysis (W) and photocatalysis (T) of moxifloxacin HCl. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Degradation Profiles of Ofloxacin and Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the stability and degradation of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of the degradation profiles of ofloxacin and other key fluoroquinolone antibiotics. By examining their behavior under various stress conditions, we can elucidate their intrinsic stability, identify potential degradation products, and develop robust stability-indicating analytical methods. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable experimental protocols.

Introduction to Fluoroquinolones: A Structural Overview

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics characterized by a bicyclic core structure. Their efficacy is tied to the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] Minor structural modifications to the core quinolone scaffold can significantly impact not only their antibacterial activity but also their physicochemical properties, including their susceptibility to degradation.

Ofloxacin, a second-generation fluoroquinolone, is distinguished by a tricyclic structure with a methyl-substituted oxazine ring. This unique feature can influence its stability compared to other fluoroquinolones such as ciprofloxacin, norfloxacin, levofloxacin (the S-enantiomer of ofloxacin), and lomefloxacin. Understanding these differences is critical for formulation development, shelf-life determination, and predicting the environmental fate of these widely used drugs.[2]

Primary Degradation Pathways of Fluoroquinolones

The degradation of fluoroquinolones primarily proceeds through three main pathways: photodegradation, hydrolysis, and oxidation. The extent and rate of degradation are highly dependent on the specific fluoroquinolone's structure and the environmental conditions.

Photodegradation

Fluoroquinolones are known to be susceptible to photodegradation, a process that can reduce their antibacterial activity and potentially lead to the formation of phototoxic byproducts.[3] The primary targets for photodegradation are often the C-8 fluorine atom and the piperazine ring.

A comparative study on the photodegradation of ofloxacin, ciprofloxacin, norfloxacin, and moxifloxacin in the solid state under UVA irradiation revealed that after 113 days of exposure, the degradation percentages were 11.91% for ofloxacin, 15.56% for ciprofloxacin, and 10.18% for norfloxacin.[3] Moxifloxacin showed a higher degradation of 21.56% after 105 days.[3] This suggests that the structural differences, even subtle ones, influence the photostability of these compounds. The photodegradation process for these fluoroquinolones was found to follow first-order kinetics.[3]

The degradation pathways often involve defluorination, decarboxylation, and modifications to the piperazine ring. For instance, photodegradation of ciprofloxacin can lead to the formation of products where the piperazine ring is opened or modified.[3] Similarly, ofloxacin's photodegradation can result in several products arising from alterations to its unique tricyclic structure.[3]

Diagram: Generalized Photodegradation Pathways of Fluoroquinolones

G Fluoroquinolone Fluoroquinolone (e.g., Ofloxacin, Ciprofloxacin) UV_Light UV Light (e.g., UVA) Excited_State Excited State Fluoroquinolone UV_Light->Excited_State Absorption Degradation_Products Defluorinated Products Piperazine Ring Cleavage Products Decarboxylated Products Excited_State->Degradation_Products Reaction

Caption: Generalized workflow of fluoroquinolone photodegradation.

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by the addition of water. The stability of fluoroquinolones to hydrolysis is generally pH-dependent. Studies have shown that ofloxacin exhibits susceptibility to both acidic and alkaline hydrolysis, while being relatively stable under neutral conditions.[4]

In a study comparing the electrochemical degradation of norfloxacin and ciprofloxacin, it was noted that the nature of the fluoroquinolone influences the degradation pathway.[5] While this study focused on electrochemical methods, the principles of molecular stability can be extrapolated to hydrolytic stress. For example, norfloxacin degradation under basic hydrolysis (1.0 M NaOH at 60°C for 24 hours) resulted in an 11.72% reduction in the parent drug peak area, with the formation of two degradation products.[4]

Oxidative Degradation

Oxidative degradation is a significant pathway for many pharmaceuticals, including fluoroquinolones. This process can be initiated by various oxidizing agents, such as hydrogen peroxide, or through advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals.[6]

A comparative study on the oxidation of ciprofloxacin and pefloxacin found that the oxidation of ciprofloxacin proceeds faster than that of pefloxacin under the same conditions.[5] For instance, at 60°C, the oxidation of ciprofloxacin was approximately 5.9 times faster.[5] This highlights the influence of the substituent on the piperazine ring on the susceptibility to oxidation.

The piperazine ring is a common site of oxidative attack.[7] Degradation products often involve hydroxylation or cleavage of this ring. For example, in the degradation of levofloxacin, several mechanisms have been observed, including demethylation, defluorination, decarboxylation, deamination, and hydroxylation.[8]

Diagram: Key Degradation Sites on the Fluoroquinolone Core

G Start Start: Fluoroquinolone Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 1N HCl, 80°C) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 1N NaOH, RT) Stress_Conditions->Base_Hydrolysis Oxidation Oxidation (e.g., 30% H₂O₂, RT) Stress_Conditions->Oxidation Photolysis Photolysis (UV/Vis Light) Stress_Conditions->Photolysis Stressed_Sample Stressed Sample Acid_Hydrolysis->Stressed_Sample Base_Hydrolysis->Stressed_Sample Oxidation->Stressed_Sample Photolysis->Stressed_Sample Analysis Analyze by Stability-Indicating HPLC/LC-MS Stressed_Sample->Analysis Data_Interpretation Identify and Quantify Degradation Products Analysis->Data_Interpretation

Caption: A typical workflow for forced degradation studies.

Analytical Methodologies for Degradation Studies

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the workhorse for quantifying the degradation of fluoroquinolones and the formation of their degradation products. For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is indispensable.

A robust stability-indicating HPLC method must be able to separate the parent drug from all potential degradation products. Method development should focus on optimizing the mobile phase composition, pH, column type, and temperature to achieve adequate resolution.

Environmental and Toxicological Significance

The degradation of fluoroquinolones is not only a concern for pharmaceutical stability but also has significant environmental implications. Fluoroquinolones are frequently detected in wastewater and surface water, and their degradation products may exhibit altered toxicity. [9] Studies have shown that some degradation products of ciprofloxacin and norfloxacin may pose risks of mutagenicity and carcinogenicity. [6][7]For instance, out of 30 potential degradation products of ciprofloxacin, 28 were found to pose mutagenicity risks. [6]It is crucial to assess the toxicity of degradation products, as they can sometimes be more toxic than the parent compound. In silico toxicity prediction tools can be valuable for initial screening, followed by in vitro and in vivo toxicological studies for confirmation. [10]

Conclusion

The degradation profiles of ofloxacin and other fluoroquinolones are complex and influenced by their specific chemical structures and the stress conditions they are exposed to. Ofloxacin demonstrates a moderate level of stability, with photodegradation and hydrolysis being key degradation pathways. Comparative studies indicate that the stability of fluoroquinolones can vary significantly, with no single compound being universally more stable under all conditions.

A thorough understanding of these degradation profiles is essential for the development of stable pharmaceutical formulations and for assessing the environmental impact of these widely used antibiotics. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for researchers to conduct their own comparative degradation studies and contribute to a deeper understanding of the chemistry of this important class of drugs.

References

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI. [Link]

  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. (2022). MDPI. [Link]

  • Photodegradation of ciprofloxacin and ofloxacin antibiotics and their photo-metabolites with sunlight. (2019). OAText. [Link]

  • Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. (2013). PubMed Central. [Link]

  • Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. (2022). NIH. [Link]

  • Ofloxacin (Ocuflox) vs. Ciprofloxacin (Cipro): Antibiotic Comparison. (n.d.). MedicineNet. [Link]

  • What is the preferred choice between Ofloxacin and Ciprofloxacin (fluoroquinolones) for treating bacterial infections?. (2025). Dr.Oracle. [Link]

  • Ofloxacin vs. Ciprofloxacin: A Comparative Insight Into Antibiotic Efficacy. (2026). Oreate AI Blog. [Link]

  • Norfloxacin degradation chromatogram by basic hydrolysis conventional method (1.0 M NaOH). (n.d.). ResearchGate. [Link]

  • Spectroscopic study of degradation products of ciprofloxacin, norfloxacin and lomefloxacin formed in ozonated wastewater. (2012). PubMed. [Link]

  • Study of degradation behavior of besifloxacin, characterization of its degradation products by LC-ESI-QTOF-MS and their in silico toxicity prediction. (2018). PubMed. [Link]

  • Enhanced degradation and removal of ciprofloxacin and ofloxacin through advanced oxidation and adsorption processes using environmentally friendly modified carbon nanotubes. (2024). PubMed. [Link]

  • Levofloxacin. (n.d.). Wikipedia. [Link]

  • A comparison of the safety and efficacy of lomefloxacin and ciprofloxacin in the treatment of complicated or recurrent urinary tract infections. (1992). PubMed. [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal a. (2020). SciELO. [Link]

  • Photothermal Catalytic Degradation of Lomefloxacin with Nano Au/TiO2. (2021). ResearchGate. [Link]

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2022). PMC - NIH. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). PMC. [Link]

  • Pharmacokinetics of levofloxacin following oral administration of a generic levofloxacin tablet and intravenous administration to dogs. (2007). ResearchGate. [Link]

  • Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process. (2020). DESWATER. [Link]

  • Levofloxacin vs. Ciprofloxacin: A Comparative Analysis of Strength and Efficacy. (2026). Oreate AI. [Link]

  • Degradation Kinetics of Telithromycin Determined by HPLC Method. (2010). Journal of Chromatographic Science. [Link]

  • Degradation of ciprofloxacin in water by advanced oxidation process: Kinetics study, influencing parameters and degradation pathways. (2017). ResearchGate. [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (2014). ResearchGate. [Link]

  • Levofloxacin Degradation, Antimicrobial Activity Decrease, and Potential for Water Disinfection Using Peroxydisulfate Activation by Ag/TiO 2 under Sunlight. (2021). MDPI. [Link]

  • Photothermal Catalytic Degradation of Lomefloxacin with Nano Au/TiO2. (2021). MDPI. [Link]

  • Antibiotics Analysis by HPLC. (n.d.). Nacalai Tesque. [Link]

  • What is the half-life of Levaquin (levofloxacin)?. (2025). Dr.Oracle. [Link]

  • Ciprofloxacin, lomefloxacin, or levofloxacin as treatment for chronic osteomyelitis. (2000). Antimicrobial Agents and Chemotherapy. [Link]

  • Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ. (n.d.). Chiang Mai University. [Link]

  • In Silico Models for Toxicity Prediction. (2017). YouTube. [Link]

  • Synergistic degradation of levofloxacin (LEV) by Cu2+-activated peroxymonosulfate (PMS) under hydrodynamic cavitation (HC): Efficiency and mechanistic insights. (2023). NIH. [Link]

  • Levofloxacin. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • Detecting Antibiotic Residues Using High-Performance Liquid Chromatography. (2023). Chromatography Online. [Link]

  • Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. (2022). ACS Omega. [Link]

  • Reaction Kinetics for Degradation of Ciprofloxacin and Diclofenac Sodium Apis in Pharma Wastewater by Using Cavitation. (2023). International Journal of Environmental Sciences. [Link]

  • Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. (2015). Journal of Chemistry. [Link]

  • Levofloxacin oxidation by ozone and hydroxyl radicals: Kinetic study, transformation products and toxicity. (2013). ResearchGate. [Link]

  • Influence of temperature on kinetics of oxidation of lomefloxacin by alkaline permanganate. (2019). ResearchGate. [Link]

  • Levofloxacin vs Ciprofloxacin. (n.d.). Power. [Link]

  • LEVAQUIN (levofloxacin) TABLETS LEVAQUIN (levofloxacin) ORAL SOLUTION LEVAQUIN (levofloxacin) INJECTION LEVAQUIN (levofloxacin i. (n.d.). accessdata.fda.gov. [Link]

  • Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. (2022). NIH. [Link]

Sources

Navigating the Toxicological Landscape: A Comparative Analysis of Ofloxacin and Its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Ofloxacin, a widely prescribed second-generation fluoroquinolone antibiotic, has been a cornerstone in the treatment of various bacterial infections. Its broad-spectrum activity and favorable pharmacokinetic profile have cemented its clinical importance. However, the journey of any pharmaceutical compound does not end with its therapeutic action. Environmental degradation and metabolic transformation can lead to the formation of various byproducts. Understanding the cytotoxic potential of these degradation products is paramount for a comprehensive assessment of the drug's overall safety profile and its environmental impact. This guide provides a technical comparison of the cytotoxicity of ofloxacin and its degradation products, synthesizing available experimental data and outlining robust protocols for further investigation.

The Degradation Nexus: Pathways Leading to Ofloxacin Transformation

Ofloxacin can degrade through several pathways, primarily driven by environmental factors such as light (photodegradation) and advanced oxidation processes (AOPs) used in wastewater treatment. The primary degradation routes involve modifications to the core fluoroquinolone structure, particularly the piperazinyl ring and the carboxylic acid group.

Key degradation pathways include:

  • Photodegradation: Exposure to UV-A and sunlight can lead to the formation of several photoproducts. This process can generate reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, which in turn drive the degradation of the parent molecule.[1]

  • Advanced Oxidation Processes (AOPs): Techniques like ozonation and Fenton oxidation are employed to remove pharmaceuticals from wastewater. These processes generate highly reactive hydroxyl radicals that attack the ofloxacin molecule at multiple sites.[2][3]

  • Metabolism: In the body, ofloxacin is largely excreted unchanged, but minor metabolites such as desmethyl ofloxacin and ofloxacin N-oxide have been identified in urine.[4]

Commonly identified degradation products result from:

  • Decarboxylation: Loss of the carboxylic acid group.[3][5]

  • Opening of the Piperazinyl Ring: Cleavage of this critical functional group.[5]

  • Hydroxylation: Addition of hydroxyl groups to the molecule.[2]

  • Deamination and Dehydrogenation: Removal of amine groups and hydrogen.[6]

The following diagram illustrates the primary degradation pathways of ofloxacin.

G Ofloxacin Ofloxacin Photodegradation Photodegradation Ofloxacin->Photodegradation Sunlight/UV AOPs Advanced Oxidation Processes (AOPs) Ofloxacin->AOPs Ozone, Fenton Reagents Metabolism Metabolism Ofloxacin->Metabolism In Vivo DP1 Decarboxylated Products Photodegradation->DP1 DP2 Piperazinyl Ring-Opened Products Photodegradation->DP2 AOPs->DP1 AOPs->DP2 DP3 Hydroxylated Products AOPs->DP3 DP4 Desmethyl Ofloxacin Metabolism->DP4 DP5 Ofloxacin N-oxide Metabolism->DP5

Caption: Major degradation pathways of Ofloxacin.

Comparative Cytotoxicity: A Weight of Evidence Approach

Direct, head-to-head experimental cytotoxicity data for isolated ofloxacin degradation products is limited in publicly available literature. Therefore, this guide adopts a "weight of evidence" approach, synthesizing findings from various studies to build a comparative picture.

Cytotoxicity of the Parent Compound: Ofloxacin

Ofloxacin itself has been shown to exhibit cytotoxic effects in various cell lines, particularly at higher concentrations. These effects are often concentration-dependent and can be exacerbated by factors like UV exposure.

  • Hepatotoxicity: In primary cultures of rat hepatocytes, ofloxacin was found to be non-hepatotoxic at concentrations up to 400 mg/L, whereas other fluoroquinolones like pefloxacin and ciprofloxacin showed toxicity at lower concentrations.[6]

  • Ocular Toxicity: A study comparing four topical ophthalmic antibiotics on human corneal epithelial cells found that ofloxacin, along with gatifloxacin and levofloxacin, showed greater cytotoxicity than moxifloxacin.[7]

  • Tendon Cell Toxicity: All tested fluoroquinolones, including ofloxacin, demonstrated moderate cytotoxicity to a rabbit tendon cell line after 24 hours, with more significant toxicity observed after 72 hours.[8][9] Ofloxacin and levofloxacin were found to be moderately toxic compared to the higher toxicity of ciprofloxacin and pefloxacin.[8][9]

  • Photocytotoxicity: Ofloxacin's cytotoxic potential is significantly enhanced upon exposure to UV-A radiation. Studies on human keratinocytes (HaCaT cells) have shown that photosensitized ofloxacin leads to a considerable decline in cell viability and induces apoptosis through ROS-mediated DNA damage and destabilization of lysosomal and mitochondrial membranes.[1][5]

Cell LineAssayKey FindingsReference
Rat HepatocytesEnzyme ReleaseNon-hepatotoxic up to 400 mg/L.[6]
Human Corneal Epithelial CellsLive/Dead AssayMore cytotoxic than moxifloxacin.[7]
Rabbit Tendon CellsNeutral Red, Alamar BlueModerate cytotoxicity, less than ciprofloxacin and pefloxacin.[8][9]
Human Keratinocytes (HaCaT)MTT, NRUSignificant photocytotoxicity and apoptosis induction.[1][5]
Human LymphocytesChromosomal Aberration, MicronucleusGenotoxic potential at higher concentrations.[10]
Toxicity of Ofloxacin Degradation Products: What the Evidence Suggests

While comprehensive IC50 data for individual degradation products are scarce, available studies provide important insights into their potential toxicity.

  • Degradation Mixtures: Ecotoxicity assessments of the mixture of byproducts from the ozonation of ofloxacin have indicated that the resulting solution could be more toxic than the parent compound.[2] This suggests that at least some of the degradation products possess significant cytotoxic potential.

  • Predictive Toxicology: A computational study using VEGA 1.2.3 software predicted that ofloxacin degradation products resulting from certain pathways, particularly those involving hydroxylation, could pose a heightened human health risk compared to the parent molecule.[11][12]

  • Specific Degradation Products:

    • Levofloxacin N-oxide: (Levofloxacin is the levorotatory isomer of ofloxacin). A study on levofloxacin N-oxide found it to be non-mutagenic in the mouse lymphoma assay. However, it did induce a statistically significant increase in structural chromosomal aberrations in Chinese hamster lung (CHL) cells at a high concentration (1 mg/mL) in the presence of metabolic activation (S-9 mix).[13] This suggests a potential for genotoxicity under specific conditions.

  • Comparison with other Fluoroquinolones: A study on the degradation of norfloxacin found that the resulting degradation products did not significantly affect its cytotoxicity against several cell lines.[14] While not directly applicable to ofloxacin, this finding suggests that the core fluoroquinolone structure might retain a degree of its cytotoxic potential even after some modifications.

Mechanistic Insights: The Cellular Response to Ofloxacin and its Byproducts

The cytotoxic effects of ofloxacin, particularly its phototoxicity, are often mediated by the induction of oxidative stress and subsequent apoptosis.

Upon UV-A irradiation, ofloxacin can generate reactive oxygen species (ROS), which can lead to:

  • DNA Damage: As demonstrated by comet assays.[1]

  • Mitochondrial Dysfunction: Leading to a decrease in mitochondrial membrane potential and the release of cytochrome c.

  • Lysosomal Destabilization: Contributing to cellular damage.

  • Caspase Activation: Triggering the apoptotic cascade, involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspase-3 and caspase-8.[15]

The following diagram illustrates the proposed signaling pathway for ofloxacin-induced photocytotoxicity.

cluster_0 Extracellular cluster_1 Intracellular Ofloxacin Ofloxacin ROS ROS Generation (¹O₂, O₂⁻, •OH) Ofloxacin->ROS UV_A UV-A Light UV_A->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Lys_Destab Lysosomal Destabilization ROS->Lys_Destab Apoptosis Apoptosis DNA_Damage->Apoptosis Bax_up Bax Upregulation Mito_Dys->Bax_up Lys_Destab->Apoptosis Casp3 Caspase-3 Activation Bax_up->Casp3 Casp8 Caspase-8 Activation Casp8->Casp3 Casp3->Apoptosis

Caption: Signaling pathway of Ofloxacin-induced apoptosis.

Experimental Protocols for Comparative Cytotoxicity Assessment

To address the existing data gap and enable researchers to conduct direct comparative studies, this section provides detailed, step-by-step methodologies for key in vitro cytotoxicity assays.

Experimental Workflow Overview

The following diagram outlines a typical workflow for assessing the comparative cytotoxicity of ofloxacin and its degradation products.

start Prepare Ofloxacin & Degradation Product Stock Solutions cell_culture Culture Human Cell Line (e.g., HaCaT, HepG2) start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat Cells with Serial Dilutions of Test Compounds seeding->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation assay Perform Cytotoxicity Assays incubation->assay mtt MTT Assay assay->mtt nru Neutral Red Uptake Assay assay->nru ldh LDH Release Assay assay->ldh apoptosis Apoptosis Assays (e.g., Annexin V) assay->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout nru->readout ldh->readout apoptosis->readout analysis Data Analysis: Calculate IC50 Values readout->analysis end Comparative Cytotoxicity Profile analysis->end

Caption: Workflow for cytotoxicity assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[16][17][18]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of ofloxacin or its degradation products. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[14][19][20]

Principle: The dye is taken up by viable cells and accumulates in the lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Dye Incubation: Remove the treatment medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).

  • Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[21][22]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity in the culture supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (commercially available kits are recommended).

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (untreated cells) controls.

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

These assays are used to differentiate between viable, apoptotic, and necrotic cells.[10]

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol (Flow Cytometry):

  • Cell Seeding and Treatment: Culture and treat cells in 6-well plates.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. The cell population can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

The available evidence indicates that ofloxacin possesses a low to moderate level of intrinsic cytotoxicity, which can be significantly amplified by factors such as UV exposure, leading to photocytotoxicity. While comprehensive experimental data on the cytotoxicity of individual ofloxacin degradation products is currently lacking, predictive studies and analyses of degradation mixtures suggest that some byproducts may exhibit equal or even greater toxicity than the parent compound.

This guide highlights a critical research gap in the toxicological assessment of ofloxacin. To build a complete safety profile, future research should focus on:

  • Synthesis and Isolation of Degradation Products: Preparing pure standards of the major degradation products of ofloxacin.

  • Direct Comparative Cytotoxicity Studies: Performing head-to-head comparisons of the cytotoxicity (e.g., determining IC50 values) of ofloxacin and its isolated degradation products on a panel of relevant human cell lines.

  • Mechanistic Investigations: Elucidating the specific cellular pathways through which the degradation products exert their toxic effects.

By employing the standardized protocols outlined in this guide, researchers can contribute to a more comprehensive understanding of the toxicological landscape of ofloxacin and its environmental and metabolic byproducts, ultimately informing better drug development and environmental risk assessment strategies.

References

  • Di, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 193.
  • El-Gendy, M. A., et al. (2024). Efficient Degradation of Ofloxacin by Magnetic CuFe2O4 Coupled PMS System: Optimization, Degradation Pathways and Toxicity Evaluation. International Journal of Molecular Sciences, 25(20), 12093.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4583, Ofloxacin. Retrieved from [Link].

  • Tay, K. S., et al. (2015). Ozonation of ofloxacin in water: by-products, degradation pathway and ecotoxicity assessment. Science of The Total Environment, 521–522, 197–206.
  • Rehman, Z. U., et al. (2015). Cellular and molecular mechanism of ofloxacin induced apoptotic cell death under ambient UV-A and sunlight exposure. Journal of Photochemistry and Photobiology B: Biology, 149, 241–251.
  • Li, Y., et al. (2012). In silico and in vitro genotoxicity evaluation of levofloxacin n-oxide, an impurity in levofloxacin. Drug and chemical toxicology, 35(4), 416–421.
  • Pouzaud, F., et al. (2004). In Vitro Discrimination of Fluoroquinolones Toxicity on Tendon Cells: Involvement of Oxidative Stress. Journal of Pharmacology and Experimental Therapeutics, 308(1), 394–402.
  • National Center for Biotechnology Information. (2022). Drug toxicity assessment: cell proliferation versus cell death.
  • Zhang, X., et al. (2022). Identification and Characterization of HD1, a Novel Ofloxacin-Degrading Bacillus Strain. Frontiers in Microbiology, 13, 843058.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • American Chemical Society. (2014). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. ACS Omega, 2(11), 7854-7859.
  • National Center for Biotechnology Information. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. STAR Protocols, 1(3), 100192.
  • Montanaro, F., et al. (2008). Ofloxacin induces apoptosis in microencapsulated juvenile rabbit chondrocytes by caspase-8-dependent mitochondrial pathway. Toxicology and applied pharmacology, 226(2), 146–155.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Klementova, S., et al. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 28(44), 62961–62974.
  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Gulam, M., et al. (1995). Photosensitizing potential of ofloxacin. The Journal of antimicrobial chemotherapy, 36(4), 713–720.
  • Vasconcelos, T. G., et al. (2020). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. TrAC Trends in Analytical Chemistry, 132, 116053.
  • Lambropoulou, D. A., & Albanis, T. A. (2013). Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment.
  • Ayaki, M., et al. (2005). Comparison of Relative Toxicity of Four Ophthalmic Antibiotics Using the Human Cornea Epithelial Cell Culture System. Investigative Ophthalmology & Visual Science, 46(13), 262.
  • Pouzaud, F., et al. (2004). In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress. The Journal of pharmacology and experimental therapeutics, 308(1), 394–402.
  • Richter, K., et al. (2012). Toxicity of fluoroquinolone antibiotics to aquatic organisms. Environmental toxicology and chemistry, 31(11), 2641–2648.
  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]

  • protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • Sirés, I., et al. (2020). Comparing the electrochemical degradation of the fluoroquinolone antibiotics norfloxacin and ciprofloxacin using distinct electrolytes and a BDD anode: evolution of main oxidation byproducts and toxicity. Electrochimica Acta, 354, 136706.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual.
  • Pi, Y., et al. (2014). Degradation potential of ofloxacin and its resulting transformation products during Fenton oxidation process. Chinese Science Bulletin, 59(21), 2618–2624.
  • G-Biosciences. (n.d.). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • Wang, J., et al. (2012). [HPLC-MS identification of degradation products of levofloxacin].
  • Wikipedia. (n.d.). Green photocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6. Ofloxacin. Retrieved from [Link]

  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Sirés, I., et al. (2020). Comparing the electrochemical degradation of the fluoroquinolone antibiotics norfloxacin and ciprofloxacin using distinct electrolytes and a BDD anode: evolution of main oxidation byproducts and toxicity. Electrochimica Acta, 354, 136706.
  • ResearchGate. (n.d.). (PDF) Assays to Detect Apoptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4583, Ofloxacin. Retrieved from [Link].

  • Changotra, R., et al. (2019). Electron beam induced degradation of ofloxacin in aqueous solution: Kinetics, removal mechanism and cytotoxicity assessment. Chemosphere, 229, 249–259.
  • Klementova, S., et al. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 28(44), 62961–62974.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dehydro Ofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2,3-Dehydro Ofloxacin, an impurity of the fluoroquinolone antibiotic Ofloxacin. Adherence to these protocols is critical not only for regulatory compliance but also for safeguarding laboratory personnel and mitigating environmental impact. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, grounded in authoritative sources.

Hazard Identification and Risk Assessment: Why Proper Disposal is Non-Negotiable

This compound, also known as Ofloxacin EP Impurity B, is a close structural analog of Ofloxacin.[1][2] While a specific Safety Data Sheet (SDS) for this impurity is not always readily available, standard laboratory practice dictates that its handling and disposal should be guided by the hazard profile of the parent compound, Ofloxacin.

Ofloxacin is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause allergic reactions.[3] Crucially, it is suspected of causing genetic defects and of damaging fertility or the unborn child.[3][4] Given these significant health hazards, this compound must be treated as a hazardous chemical waste.

Environmental Impact: Fluoroquinolones as a class are known for their environmental persistence and potential to promote antibiotic resistance in ecosystems.[5][6] Improper disposal, such as flushing down the drain, can lead to the contamination of waterways, as wastewater treatment plants are often not equipped to remove such complex pharmaceutical compounds.[5][7] This contamination poses a threat to aquatic life and can contribute to the global challenge of antimicrobial resistance.[5]

Core Principles of this compound Waste Management

Before detailing the step-by-step procedure, it is essential to understand the foundational principles governing the disposal of this compound. These are based on regulations from the Environmental Protection Agency (EPA) and best practices in laboratory safety.[8][9]

  • PROHIBITION of Sewer and Trash Disposal: Under no circumstances should this compound, in either pure form or in solutions, be disposed of down the drain or in the regular trash.[10][11] The EPA has explicitly banned the sewering of hazardous waste pharmaceuticals.[12]

  • Designation as Hazardous Waste: All waste containing this compound must be designated and managed as hazardous chemical waste.[13]

  • Segregation is Key: This waste stream must be kept separate from non-hazardous and other incompatible waste types to prevent dangerous reactions and ensure proper final disposal.[14]

  • Cradle-to-Grave Responsibility: The generating laboratory is responsible for the waste from its creation to its final, documented disposal by a licensed facility.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste from the point of generation to the point of collection.

Step 1: Personal Protective Equipment (PPE) Selection

Before handling the compound or its waste, ensure appropriate PPE is worn. The choice of PPE is dictated by the potential routes of exposure identified in the risk assessment.

PPE ItemSpecificationRationale
Gloves Nitrile, chemically resistantTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and aerosol inhalation.[15]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or aerosols.[15]

Step 2: Waste Collection and Container Selection

Proper containment is the first step in compliant disposal.

  • Primary Container: Collect all this compound waste (e.g., contaminated consumables, unused compound, solutions) in a dedicated, sealable, and chemically compatible container.[14] A high-density polyethylene (HDPE) container is a suitable choice.

  • Container Condition: The container must be in good condition, free from leaks, rust, or structural defects.[16]

  • Closure: The container must be kept securely closed at all times, except when actively adding waste.[17] This prevents the release of vapors and reduces the risk of spills.

Step 3: Hazardous Waste Labeling

Accurate labeling is a critical compliance and safety requirement.

  • Label Contents: The waste container must be clearly labeled with the words "Hazardous Waste."[16]

  • Chemical Identification: List all chemical constituents, including "this compound" and any solvents or other chemicals present in the waste mixture.

Step 4: Segregated Storage

  • Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a spill tray) to contain any potential leaks.[14]

  • Incompatibles: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents, as identified in the safety data for Ofloxacin.[18]

Step 5: Arranging for Disposal

  • Request Pickup: Once the container is ¾ full or approaching its accumulation time limit, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[13]

  • Professional Disposal: Do not attempt to treat or dispose of the waste yourself. The final disposal must be handled by a licensed professional waste disposal service, which will typically involve high-temperature incineration.[19]

The following diagram illustrates the complete workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Container Management cluster_2 Storage & Disposal gen Waste Generated (e.g., contaminated pipette tips, unused solution) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe 1. Prepare container Place in Designated Hazardous Waste Container ppe->container 2. Collect seal Keep Container Sealed (Except when adding waste) label_node Label Container: 'Hazardous Waste' + Contents + Start Date seal->label_node 3. Secure & Identify store Store in Secondary Containment in Satellite Accumulation Area label_node->store 4. Store Safely pickup Request EHS Pickup (When full or time limit reached) store->pickup 5. Arrange Disposal dispose Licensed Professional Disposal (Incineration) pickup->dispose 6. Final Disposition

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dehydro Ofloxacin
Reactant of Route 2
Reactant of Route 2
2,3-Dehydro Ofloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。